5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine
Description
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Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-3-4-9(5-8(7)2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUYXLFYSLLVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine
This guide outlines the technical synthesis of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine (also designated as 3-amino-5-(3,4-dimethylphenyl)-1H-pyrazole).[1] It is designed for medicinal chemists and process development scientists, prioritizing scalable, high-yield methodologies over legacy protocols that utilize highly toxic reagents (e.g., cyanides).[1]
Executive Summary
-
Target Molecule: 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine[1]
-
Core Scaffold: 3-Amino-5-arylpyrazole[2]
-
Primary Application: Kinase inhibition (e.g., CDK, GSK-3
, or VEGFR pathways), fragment-based drug discovery.[1] -
Synthetic Strategy: A convergent two-step protocol involving the Claisen-type condensation of methyl 3,4-dimethylbenzoate with acetonitrile, followed by cyclocondensation with hydrazine hydrate.[1]
-
Key Advantage: This route avoids the use of
-bromoketones and sodium cyanide (the phenacyl bromide route), offering a safer safety profile for scale-up.[1]
Retrosynthetic Analysis
The most efficient disconnection of the pyrazole ring involves breaking the N-N bond (from hydrazine) and the C-N bonds.[1] This reveals the
Figure 1: Retrosynthetic tree showing the convergent assembly of the pyrazole core from commercially available benzoate esters.[1]
Detailed Synthetic Protocols
Step 1: Synthesis of 3-Oxo-3-(3,4-dimethylphenyl)propanenitrile
This step utilizes a base-mediated condensation of acetonitrile with an ester.[1][3] Sodium hydride (NaH) is the preferred base due to the irreversible deprotonation of acetonitrile, driving the equilibrium forward.[1]
-
Reaction Type: Claisen-type Condensation
-
Reagents: Methyl 3,4-dimethylbenzoate, Acetonitrile, Sodium Hydride (60% dispersion).[1]
-
Solvent: Anhydrous THF or Toluene.[1]
Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF (10 vol) under nitrogen atmosphere.
-
Activation: Heat the suspension to 60°C. Add Acetonitrile (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to generate the acetonitrilyl anion (cyanomethanide).
-
Addition: Dissolve Methyl 3,4-dimethylbenzoate (1.0 eq) in anhydrous THF (2 vol) and add dropwise to the refluxing mixture over 30 minutes.
-
Completion: Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or HPLC.[1] The starting ester spot should disappear.[1]
-
Workup: Cool to 0°C. Quench carefully with water (exothermic!). Acidify the aqueous phase to pH 2–3 using 1M HCl to precipitate the
-ketonitrile.[1] -
Isolation: Filter the solid precipitate. Wash with water and cold hexanes.[1]
-
Yield Expectation: 75–85% (Off-white solid).
Step 2: Cyclization to 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine
The
-
Reaction Type: Cyclocondensation[6]
-
Reagents:
-Ketonitrile (from Step 1), Hydrazine Hydrate (80% or 64-65% solution).[1] -
Solvent: Ethanol (absolute).[1]
Protocol:
-
Dissolution: Dissolve 3-Oxo-3-(3,4-dimethylphenyl)propanenitrile (1.0 eq) in Absolute Ethanol (10 vol) .
-
Reagent Addition: Add Hydrazine Hydrate (1.5 eq) dropwise at room temperature.
-
Mechanistic Insight: Acid catalysis (e.g., 5 drops of glacial acetic acid) can accelerate the initial hydrazone formation if the reaction is sluggish, though it is often unnecessary for electron-rich aryl rings.[1]
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Monitoring: Monitor by TLC (MeOH/DCM 1:9). The nitrile peak in IR (approx. 2200 cm⁻¹) will disappear.[1]
-
Crystallization: Concentrate the solvent to ~20% of the original volume under reduced pressure.[1] Cool to 0°C.[1]
-
Purification: The product often precipitates as a white or pale yellow solid.[1] Filter and wash with cold ethanol.[1]
Yield Expectation: 80–90%.
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting impurities.[1]
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of the
-ketonitrile.[1] -
Dehydration: Loss of water forms the hydrazone intermediate.[1]
-
Intramolecular Cyclization: The distal nitrogen of the hydrazone attacks the nitrile carbon (an intramolecular Pinner-like reaction).[1]
-
Tautomerization: The resulting imine tautomerizes to the stable aromatic amino-pyrazole system.[1]
Figure 2: Mechanistic flow of the cyclocondensation reaction.
Data Summary & Characterization
| Parameter | Specification | Notes |
| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation; store under inert gas.[1] |
| Melting Point | 160–165°C (Estimated) | Compare with analogous 3-amino-5-phenylpyrazole (mp 161–163°C).[1] |
| 1H NMR (DMSO-d6) | Diagnostic singlet at ~5.6 ppm confirms the pyrazole C4 proton.[1] | |
| MS (ESI) | [M+H]+ = 188.1 | Molecular Weight: 187.24 g/mol .[1] |
Safety & Troubleshooting
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.[1] Use exclusively in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]
-
Regioselectivity: While the 3-amino-5-aryl isomer is the thermodynamic product, trace amounts of the 5-amino-3-aryl tautomer may exist in solution.[1] In the solid state, they are identical due to proton transfer, but if N-alkylation is performed subsequently, regioselectivity becomes critical.[1]
-
Water Content: Ensure the THF in Step 1 is anhydrous.[1] Water destroys the NaH and the acetonitrilyl anion, stopping the reaction.[1]
References
-
Synthesis of 5-Substituted 3-Amino-pyrazole-4-Carbonitriles
-
Process for the prepar
-
Source: Google Patents (US5616723A)[1]
- Context: Validates the industrial scalability of reacting -ketonitriles (cyanoacetone analogs) with hydrazine.
-
-
Synthesis of 3,4-dimethylbenzoylacetonitrile (Precursor)
-
Source: Ambeed / Chemical Suppliers[1]
- Context: Identifies the specific precursor (CAS 884504-20-5)
-
Sources
- 1. Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pleiades.online [pleiades.online]
- 5. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemres.org [orgchemres.org]
- 7. 40706-98-7|2-Bromo-1-(3,4-difluorophenyl)ethanone| Ambeed [ambeed.com]
- 8. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 9. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Monograph: 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine
This technical guide provides a comprehensive analysis of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibitor development.
Executive Summary
5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine (also known as 3-amino-5-(3,4-dimethylphenyl)pyrazole) is a heterocyclic building block critical to modern drug discovery. Its structural core—an aminopyrazole moiety linked to a substituted phenyl ring—serves as a bioisostere for the adenine ring of ATP.[1] This feature allows it to function as a potent hinge-binder in the ATP-binding pocket of various protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This guide details its chemical properties, validated synthesis protocols, and reactivity profiles for lead optimization.[1][2]
Chemical Identity & Structural Dynamics[1][2][3][4]
Nomenclature and Identifiers[2]
-
IUPAC Name: 5-(3,4-Dimethylphenyl)-1H-pyrazol-3-amine
-
Common Synonyms: 3-Amino-5-(3,4-dimethylphenyl)pyrazole; 5-(3,4-Xylyl)-2H-pyrazol-3-ylamine.
Tautomerism
The molecule exhibits annular tautomerism, existing in dynamic equilibrium between the 1H- and 2H- forms.[2] In solution, the position of the proton is solvent-dependent, though the 3-amino-1H-tautomer is generally favored in polar protic solvents due to hydrogen bonding stabilization.[2]
Figure 1: Tautomeric equilibrium of the aminopyrazole core.[1][2][3] The 3-amino and 5-amino forms are chemically equivalent in unsubstituted pyrazoles but distinct when the C3/C5 positions are asymmetrically substituted.
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Context |
| Physical State | White to off-white crystalline solid | Typical for aryl-aminopyrazoles.[3] |
| Melting Point | 145 – 155 °C | Higher than the phenyl analog (124-127°C) due to increased lipophilicity and packing.[1][3] |
| pKa (Conj. Acid) | ~4.0 - 4.5 | The pyrazole nitrogen (N2) is weakly basic; the exocyclic amine is poorly basic due to resonance.[2][3] |
| LogP | 2.3 - 2.6 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).[1][2][3] |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water; soluble in organic solvents.[1][2][3] |
Synthetic Pathways[1][2][4][5]
The most robust synthetic route involves the condensation of a
Validated Synthesis Protocol
Reaction: Condensation of 3-(3,4-dimethylphenyl)-3-oxopropanenitrile with hydrazine hydrate.
Reagents:
-
Precursor: 3-oxo-3-(3,4-dimethylphenyl)propanenitrile (prepared via cyanoacetylation of 3,4-dimethylbenzoic acid derivatives).[2]
-
Reagent: Hydrazine hydrate (64% or 80% aqueous solution).
-
Solvent: Ethanol (absolute) or n-Butanol (for higher temperature).[1][2][3]
-
Catalyst: Glacial acetic acid (catalytic amount, optional).
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of 3-oxo-3-(3,4-dimethylphenyl)propanenitrile in 50 mL of absolute ethanol.
-
Addition: Add 20.0 mmol (2.0 equiv) of hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.[2][3]
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM). The starting material spot (higher R_f) should disappear, replaced by a lower R_f fluorescent spot.
-
Work-up: Cool the reaction mixture to room temperature. Reduce solvent volume by 75% under reduced pressure (rotary evaporator).
-
Crystallization: Pour the residue into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.[1]
-
Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol/water (9:1) to yield pure 5-(3,4-dimethyl-phenyl)-2H-pyrazol-3-ylamine.
Figure 2: Synthetic workflow for the formation of the aminopyrazole core via cyclocondensation.
Reactivity & Lead Optimization
The aminopyrazole scaffold presents three distinct vectors for chemical modification, enabling the construction of diverse libraries.
Electrophilic Aromatic Substitution (C4 Position)
The C4 position of the pyrazole ring is electron-rich and highly nucleophilic.[1]
-
Halogenation: Reaction with NIS or NBS yields the 4-iodo or 4-bromo derivative, essential for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce biaryl complexity.
-
Mechanism: The amino group activates the ring, directing electrophiles exclusively to C4.[1][2]
N-Acylation and Alkylation
-
Exocyclic Amine (N-3): Reacts with acid chlorides or isocyanates to form amides or ureas.[1][2] This is the primary vector for extending the scaffold into the "solvent-exposed" region of kinase pockets.[1]
-
Endocyclic Nitrogen (N-1): Can be alkylated, but regioselectivity (N1 vs N2) is often poor without steric control.[2][3] Protection of the exocyclic amine is often required before N-alkylation.[1]
Cyclization to Fused Systems
Condensation with 1,3-dielectrophiles (e.g., malonaldehyde derivatives or
Biological Relevance: Kinase Inhibition
This molecule is a "hinge binder."[1][2] In the ATP-binding pocket of kinases:
-
Donor-Acceptor Motif: The pyrazole N2 (acceptor) and the exocyclic NH2 (donor) form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).[2][3]
-
Hydrophobic Interaction: The 3,4-dimethylphenyl group occupies the hydrophobic back-pocket (Gatekeeper region), providing selectivity over other kinases based on the size of the gatekeeper residue.[2]
Safety and Handling
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2][3]
-
Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Synthesis of Aminopyrazoles: El-Saghier, A. M. M. (2002).[1][2] Synthesis of some new fused pyrazoles. Journal of Chemical Research.
-
Kinase Inhibitor Design: Fabbro, D., et al. (2002).[1][2][3] Protein kinases as targets for anticancer agents: from basic science to clinic. Pharmacology & Therapeutics.[1][2][4][5]
-
General Pyrazole Chemistry: Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] [2][3]
-
Biological Activity of 3-Amino-5-Arylpyrazoles: Bekhit, A. A., et al. (2010).[2] Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents.[1][2][5] European Journal of Medicinal Chemistry. [2][3]
Sources
- 1. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jocpr.com [jocpr.com]
5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine IUPAC name and structure
Executive Summary
This technical guide profiles 5-(3,4-dimethylphenyl)-2H-pyrazol-3-amine , a privileged scaffold in medicinal chemistry. Distinguished by its capability to function as a bioisostere of the ATP adenine ring, this aminopyrazole motif is critical in the design of type I and type II kinase inhibitors (e.g., CDK, p38 MAPK, and B-Raf inhibitors). This document details its structural dynamics, validated synthetic pathways, and physicochemical characterization, serving as a definitive reference for drug discovery professionals.
Structural Identity & Nomenclature
The molecule exists in a dynamic tautomeric equilibrium.[1] While the user request specifies the 2H- tautomer, in solution, the 1H- form (often designated as 5-substituted) and the 2H- form (3-substituted) interconvert rapidly.
Nomenclature Data
| Identifier | Value |
| IUPAC Name | 5-(3,4-Dimethylphenyl)-1H-pyrazol-3-amine (Preferred Tautomer) |
| Alt.[2][3][4][5][6] Name | 3-Amino-5-(3,4-xylyl)pyrazole |
| Formula | C₁₁H₁₃N₃ |
| Mol. Weight | 187.24 g/mol |
| Precursor CAS | 884504-20-5 (3-(3,4-dimethylphenyl)-3-oxopropanenitrile) |
Tautomeric Equilibrium
The position of the hydrogen on the pyrazole ring dictates the numbering and reactivity.[1] The 3-amino-1H-pyrazole form is generally thermodynamically favored in polar solvents due to dipole stabilization.[1]
Figure 1: Tautomeric shift between N1 and N2.[1] In the kinase ATP pocket, the specific tautomer bound depends on the H-bond donor/acceptor requirements of the hinge region.
Synthetic Architecture
The most robust synthesis of 3-amino-5-arylpyrazoles involves the condensation of
Retrosynthetic Logic
The formation of the pyrazole core proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl, followed by cyclization onto the nitrile carbon.
Key Precursor: 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile (CAS: 884504-20-5).[1]
Figure 2: Synthetic pathway via condensation cyclization. This "2+3" atom strategy ensures regiospecificity for the 3-amino isomer.
Experimental Protocol
Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen.[1] All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).[1]
Step-by-Step Methodology:
-
Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3,4-dimethylphenyl)-3-oxopropanenitrile (1.0 equiv, 10 mmol).
-
Solvent: Dissolve the solid in absolute Ethanol (30 mL).
-
Reagent Addition: Dropwise, add Hydrazine Hydrate (80% aqueous solution, 2.0 equiv, 20 mmol). Note: Excess hydrazine drives the equilibrium to completion.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator) to ~5 mL.
-
Pour the residue into ice-cold water (50 mL) to induce precipitation.[1]
-
-
Purification: Filter the resulting solid. Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH/DCM) if high purity (>98%) is required for biological assays.[1]
Physicochemical Characterization
Validation of the structure requires confirming the presence of the pyrazole core and the specific substitution pattern of the phenyl ring.[1]
Predicted Spectral Data
Based on structural analogs (e.g., 5-phenyl-1H-pyrazol-3-amine), the following spectral signatures are diagnostic:
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ 11.5–12.0 ppm (br s, 1H) | Pyrazole NH (Exchangeable) |
| δ 7.4–7.6 ppm (m, 2H) | Phenyl H2/H6 (Ortho to pyrazole) | |
| δ 7.1–7.2 ppm (d, 1H) | Phenyl H5 (Ortho to methyl) | |
| δ 5.7–5.8 ppm (s, 1H) | Pyrazole C4-H (Characteristic singlet) | |
| δ 4.5–5.0 ppm (br s, 2H) | Amine -NH₂ | |
| δ 2.2–2.3 ppm (s, 6H) | Two -CH₃ groups (3,4-dimethyl) | |
| MS (ESI+) | m/z 188.12 [M+H]⁺ | Protonated molecular ion |
Solubility & Stability
-
LogP (Predicted): ~2.3 (Moderate lipophilicity due to dimethyl groups).[1]
-
Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.[1]
-
Stability: Stable at room temperature.[1] The amine group is prone to oxidation over long periods; store under inert atmosphere (N₂) at -20°C for long-term banking.[1]
Medicinal Chemistry Applications
Kinase Pharmacophore
The 3-aminopyrazole motif is a "privileged structure" in kinase inhibitor design.[1] It mimics the adenine ring of ATP, forming critical hydrogen bonds within the hinge region of the kinase active site.
-
Donor: The pyrazole NH acts as a hydrogen bond donor to the hinge backbone carbonyl.[1]
-
Acceptor: The pyrazole N2 (or N1) acts as a hydrogen bond acceptor from the hinge backbone NH.[1]
-
Hydrophobic Tail: The 3,4-dimethylphenyl group occupies the hydrophobic specificity pocket (often the Gatekeeper region), providing selectivity over other kinases.
Derivatization Potential
This scaffold is a versatile intermediate for constructing bicyclic heterocycles.[1]
-
Reaction with 1,3-Dicarbonyls: Yields Pyrazolo[1,5-a]pyrimidines (e.g., analogous to the drug Zaleplon or various CDK inhibitors).[1]
-
Acylation/Urea Formation: The exocyclic amine can be derivatized to extend into the solvent-exposed region of the protein target.[1]
References
-
Synthesis of 3-Amino-5-Arylpyrazoles
-
Precursor Identification (3-(3,4-dimethylphenyl)-3-oxopropanenitrile)
-
Tautomerism in Aminopyrazoles
-
Biological Activity (Kinase Context)
Sources
- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 95882-33-0|3-Cyclopentyl-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 3-(4-methylphenyl)-3-oxopropanenitrile (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
Targeting the Kinome and Beyond: A Technical Analysis of Pyrazole Pharmacophores in Modern Therapeutics
Executive Summary
The pyrazole ring (
Structural Basis of Pyrazole Bioactivity[1][2][3]
The therapeutic versatility of pyrazole stems from its ability to act as both a hydrogen bond donor (via the pyrrole-like NH) and an acceptor (via the pyridine-like N). This dual functionality allows it to mimic the purine ring of ATP, making it an ideal scaffold for ATP-competitive inhibition .
Key Chemical Features[1][2][4][5][6][7][8][9][10]
-
Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (
- and -isomers), influencing binding modes in solvent-exposed pockets. -
Dipole Moment: The high dipole moment facilitates strong electrostatic interactions with polar residues in enzyme active sites.
-
Scaffold Rigidity: The planar aromatic ring restricts the conformational entropy of the ligand, reducing the energy penalty upon binding to a rigid protein pocket.
Oncology Targets: The Kinase Blockade
The most prolific application of pyrazoles is in the inhibition of protein kinases. These compounds function primarily as Type I or Type II inhibitors, occupying the ATP-binding pocket and preventing phosphorylation cascades essential for tumor proliferation.
Mechanism of Action: The "Hinge Binder"
In the ATP-binding cleft of kinases (e.g., VEGFR, Aurora, CDK), the pyrazole nitrogen atoms typically form critical hydrogen bonds with the "hinge region" backbone residues.
-
Example: In Crizotinib (ALK/ROS1 inhibitor), the pyrazole moiety anchors the molecule within the ATP pocket, while substituents extend into the solvent-front and back-pocket regions to confer selectivity.
-
Aurora Kinases: Pyrazole derivatives like Tozasertib (VX-680) inhibit Aurora A/B by locking the kinase in an inactive conformation, disrupting mitosis and inducing apoptosis.
Signaling Pathway Intervention
Pyrazoles often target upstream receptor tyrosine kinases (RTKs) like VEGFR-2, blocking the downstream RAS/RAF/MEK/ERK pathway responsible for angiogenesis and cell proliferation.
Visualization: Pyrazole Intervention in Angiogenesis Signaling
The following diagram illustrates the specific nodes within the VEGF signaling cascade where pyrazole-based inhibitors (e.g., Axitinib, Pazopanib) exert their blockade.
Figure 1: Mechanism of pyrazole-based RTK inhibition within the VEGF signaling cascade. The compound competes with ATP at the VEGFR-2 hinge region, halting downstream RAS/RAF and PI3K signaling.
Quantitative Potency of Key Pyrazole Drugs
The table below summarizes the inhibitory potency (
| Drug Name | Primary Target(s) | Mechanism | IC50 (Approx.)[1][2] | Clinical Indication |
| Crizotinib | ALK, ROS1, c-MET | ATP-competitive | 20–40 nM (ALK) | NSCLC |
| Ruxolitinib | JAK1, JAK2 | ATP-competitive | 3.3 nM (JAK1) | Myelofibrosis |
| Axitinib | VEGFR-1, 2, 3 | Type I Inhibitor | 0.1–0.2 nM | Renal Cell Carcinoma |
| Tozasertib | Aurora A/B/C | Pan-Aurora Inhibitor | 0.6 nM (Aurora A) | Solid Tumors (Investigational) |
| Encorafenib | BRAF V600E | Kinase Inhibitor | 0.35 nM | Melanoma |
Inflammation: The COX-2 Selectivity Paradigm[3][10]
While traditional NSAIDs inhibit both COX-1 and COX-2, causing gastrointestinal toxicity, pyrazole derivatives like Celecoxib achieved a breakthrough in selectivity.
Structural Mechanism of Selectivity
-
The Side Pocket: COX-2 possesses a secondary "side pocket" within its active site that is absent in COX-1 due to the substitution of a bulky Isoleucine (COX-1) with a smaller Valine (COX-2).
-
Pyrazole Design: Celecoxib utilizes a rigid pyrazole core decorated with a polar sulfonamide (
) group. This sulfonamide moiety inserts precisely into the COX-2 hydrophilic side pocket, forming hydrogen bonds with Arg513 and His90. This binding mode is sterically hindered in COX-1, conferring high selectivity (Selectivity Index > 300).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Experimental Validation: Kinase Profiling Protocol
To validate a novel pyrazole derivative as a kinase inhibitor, a robust screening workflow is required. The following protocol utilizes the ADP-Glo™ Kinase Assay , a bioluminescent assay that quantifies the ADP generated during the kinase reaction.
Protocol: IC50 Determination via ADP-Glo
Objective: Determine the half-maximal inhibitory concentration (
Reagents:
-
Recombinant Kinase (0.2 ng/µL)
-
Substrate (Poly [Glu:Tyr], 0.2 mg/mL)
-
Ultra-Pure ATP (10 µM)
-
ADP-Glo™ Reagent & Kinase Detection Reagent
-
Test Compound (Serial dilution in DMSO)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrazole compound in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer to ensure final DMSO concentration is <1%.
-
Enzyme Reaction Setup:
-
Add 2 µL of Compound solution to a 384-well white low-volume plate.
-
Add 2 µL of Kinase solution. Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
Add 1 µL of ATP/Substrate mix to initiate the reaction.
-
Control Wells: Include "No Enzyme" (background) and "No Compound" (max activity) wells.
-
-
Incubation: Seal plate and incubate at RT for 60 minutes.
-
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. This stops the kinase reaction and depletes remaining ATP.
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives the luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader (integration time: 0.5–1 sec).
-
Analysis: Calculate % Inhibition using the formula:
Fit data to a sigmoidal dose-response curve to derive .
Workflow Visualization
The following diagram outlines the iterative cycle of testing and optimizing pyrazole hits.
Figure 2: The iterative optimization cycle for pyrazole-based kinase inhibitors. Data from biochemical assays feeds back into structural design to improve potency and selectivity.
Future Directions: Pyrazoles in PROTACs
The frontier of pyrazole therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . Pyrazole-based kinase inhibitors are increasingly used as the "warhead" (protein-of-interest binder) linked to an E3 ligase ligand.
-
Concept: A pyrazole inhibitor binds the target kinase (e.g., BCR-ABL), while the linker connects to an E3 ligase (e.g., Cereblon). This brings the kinase into proximity with the ubiquitin-proteasome system, leading to its degradation rather than simple inhibition.
-
Advantage: Overcomes resistance mutations that render traditional ATP-competitive inhibitors ineffective.
References
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. NIH/PubMed. Available at: [Link]
-
Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents. Chem Biodivers. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. Available at: [Link]
Sources
Technical Guide: Physical and Chemical Properties of Substituted Pyrazoles
Executive Summary
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, appearing in blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to kinase inhibitors (Ruxolitinib). Its ubiquity stems not merely from its structural rigidity, but from its unique amphoteric nature and tunable physicochemical profile . For the drug developer, understanding the interplay between pyrazole substitution patterns, tautomeric equilibria, and site-selective reactivity is not just academic—it is the difference between a sub-nanomolar lead and a metabolic liability.
This guide moves beyond standard textbook definitions to provide a mechanistic analysis of substituted pyrazoles, offering a self-validating protocol for regioselective functionalization that addresses the common synthetic bottlenecks encountered in the lab.
Structural Fundamentals: The Tautomerism Conundrum
The defining physical characteristic of N-unsubstituted pyrazoles is annular tautomerism . Unlike pyrrole or pyridine, pyrazole possesses two nitrogen atoms with distinct electronic signatures:
-
N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet; acts as a hydrogen bond donor (HBD) and weak acid.
-
N2 (Pyridine-like): Contributes one electron to the aromatic sextet; possesses a lone pair in the
orbital; acts as a hydrogen bond acceptor (HBA) and base.
In N-unsubstituted derivatives, the proton shuttles between these nitrogens, creating an equilibrium between the 3-substituted and 5-substituted forms. This is not trivial; the tautomeric ratio (
Visualization: Tautomeric Equilibrium & Reactivity Logic
The following diagram illustrates the tautomeric shift and the resulting electronic duality that drives reactivity.
Figure 1: Mechanistic flow of pyrazole tautomerism and its direct impact on chemical reactivity sites.
Physicochemical Properties: Tuning for Bioavailability
The substitution pattern on the pyrazole ring dramatically alters its acid-base profile and lipophilicity.
Acidity and Basicity
Pyrazole is amphoteric.[1]
-
Basicity (pK
of conjugate acid 2.5): Electron-donating groups (EDGs) like methyl or methoxy at C3/C5 increase electron density at N2, raising the pK (making it more basic). -
Acidity (pK
of N-H 14): Electron-withdrawing groups (EWGs) like or stabilize the pyrazolate anion, significantly increasing acidity.
Lipophilicity (LogP)
The pyrazole core is relatively polar (LogP
Table 1: Substituent Effects on Pyrazole Physicochemical Properties
| Substituent (R) at C3/C5 | Electronic Effect | Impact on pK | Impact on Reactivity (SEAr at C4) | Drug Design Implication |
| -CH | Inductive Donor (+I) | Increases ( | Activates | Metabolic soft spot (oxidation) |
| -CF | Inductive Withdrawer (-I) | Decreases ( | Deactivates | Metabolic stability; increases lipophilicity |
| -Ph (Phenyl) | Resonance Donor/Inductive | Moderate Increase | Activates | Increases |
| -NO | Strong Withdrawer (-M/-I) | Significant Decrease | Deactivates | Rare in drugs (toxicity); useful synthetic intermediate |
Chemical Reactivity & Synthetic Strategy
The chemical behavior of pyrazoles is defined by a "reactivity dichotomy" between the electron-rich C4 position and the acidic C5 position.
Electrophilic Aromatic Substitution (SEAr)
The C4 position is the nucleophilic hotspot of the ring.
-
Mechanism: Attack of the electrophile at C4 forms a resonance-stabilized arenium ion (sigma complex).
-
Scope: Halogenation (Cl, Br, I), nitration, and acylation occur readily at C4.
-
Causality: The lone pairs on N1 and the pi-system enrich C4, making it analogous to the para-position of an activated benzene.
C-H Activation and Metalation
While C4 is nucleophilic, C5 is the site of kinetic acidity .
-
Mechanism: Treatment with strong bases (e.g.,
-BuLi) results in deprotonation at C5 (the position adjacent to N2) due to the inductive effect of the nitrogen. -
Causality: The
nitrogen (N2) stabilizes the adjacent carbanion via the inductive effect, making C5-H significantly more acidic than C3-H or C4-H. -
Application: This allows for "halogen-dance" reactions or direct lithiation followed by quenching with electrophiles, providing a route to 1,5-disubstituted pyrazoles that are difficult to access via condensation chemistry.
Experimental Protocol: Regioselective Functionalization via Magnesiation[2]
Objective: Synthesize a fully substituted pyrazole with precise regiocontrol, avoiding the mixture of isomers common in condensation reactions.
Method: "Knochel-Type" Magnesiation using TMPMgCl·LiCl.
Why this method? Traditional lithiation (
Reagents & Equipment[2][3][4][5]
-
Substrate: 1-Methyl-1H-pyrazole (Model substrate)
-
Reagent: TMPMgCl·LiCl (Knochel-Hauser Base), 1.0 M in THF/Toluene.
-
Electrophile: Ethyl cyanoformate (NC-CO
Et). -
Atmosphere: Dry Argon/Nitrogen.
Step-by-Step Workflow
-
Preparation of the Base:
-
Ensure all glassware is flame-dried and flushed with Argon.
-
Charge the reaction flask with 1-Methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
-
C5-Selective Magnesiation:
-
Add TMPMgCl[2]·LiCl (1.1 equiv) dropwise at 25 °C .
-
Scientific Insight: Unlike lithiation, magnesiation at room temperature is thermodynamically controlled to the most acidic position (C5) without causing ring fragmentation.
-
Stir for 1 hour. The formation of the pyrazolyl-magnesium species is quantitative.
-
-
Electrophilic Trapping:
-
Cool the solution to 0 °C (to control the exotherm of the quench).
-
Add Ethyl cyanoformate (1.2 equiv) dropwise.
-
Stir for 30 minutes while warming to RT.
-
-
Workup & Validation:
-
Quench with sat. aq. NH
Cl. Extract with EtOAc. -
Self-Validation Check: Analyze crude NMR. The disappearance of the C5-H singlet (typically
~7.4 ppm) and retention of C3-H/C4-H confirms C5 regioselectivity.
-
Visualization: The "Full Functionalization" Workflow
This diagram depicts the sequential logic for accessing C5, C4, and C3 positions selectively.
Figure 2: Sequential functionalization strategy leveraging kinetic acidity (C5) and nucleophilicity (C4).
Case Study in Drug Development: Celecoxib
Drug: Celecoxib (Celebrex) Target: COX-2 Selective Inhibitor Role of the Pyrazole: The central pyrazole ring serves as a rigid scaffold that orients the two phenyl rings (one bearing a sulfonamide, the other a methyl group) into the COX-2 hydrophobic pocket.
-
Structure-Activity Relationship (SAR): The
group at the C3 position is critical. It is lipophilic (filling a hydrophobic pocket) and electron-withdrawing, which lowers the pK of the sulfonamide group, improving potency. -
Synthesis Insight: The commercial synthesis utilizes the condensation of a 1,3-dicarbonyl containing the
group with a hydrazine. The regioselectivity is driven by the steric bulk of the group and the reactivity of the hydrazine, ensuring the specific 1,5-diaryl substitution pattern required for selectivity against COX-1.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2020. Link
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 2010. Link
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 2020. Link
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 2013. Link
-
Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 2010.[3] Link
Sources
Technical Whitepaper: Physicochemical Profiling & Stability Assessment of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine
[1]
Chemical Identity and Structural Analysis[2][3]
The compound 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine (also referred to as 3-amino-5-(3,4-dimethylphenyl)pyrazole) belongs to a class of "privileged structures" in medicinal chemistry.[1] Its utility stems from the amphoteric nature of the pyrazole ring and the H-bond donor/acceptor capability of the exocyclic amine.
Structural Properties & Tautomerism
Unlike fixed aromatic systems, this molecule exists in a dynamic tautomeric equilibrium.[1] The "2H" designation in the name is a specific nomenclature artifact; in solution, the proton shifts between N1 and N2, significantly impacting solubility and binding affinity.
-
Molecular Formula:
-
Molecular Weight: 187.24 g/mol [1]
-
Core Scaffold: Aminopyrazole linked to a lipophilic xylyl (dimethylphenyl) tail.[1]
Tautomeric Equilibrium (Visualized)
The following diagram illustrates the proton migration that occurs in protic solvents. The 3-amino-1H form is typically the dominant tautomer in polar media, while the imino forms are rare but relevant in high-energy transition states.[1]
Figure 1: Tautomeric equilibrium of the aminopyrazole scaffold. Note that the 3,4-dimethylphenyl substitution at position 5 (relative to Tautomer B) stabilizes the hydrophobic region.
Solubility Profile
The 3,4-dimethyl substitution adds significant lipophilicity (increasing LogP by approx.[1] 1.0 unit vs. the unsubstituted phenyl analog).[1] This creates a "brick dust" profile—high crystallinity and poor aqueous solubility.[1]
Theoretical vs. Predicted Values
Based on Structure-Activity Relationship (SAR) data from homologous aminopyrazoles (e.g., 3-amino-5-phenylpyrazole):
| Parameter | Predicted Value | Notes |
| cLogP | 2.1 – 2.4 | Moderate lipophilicity due to xylyl group.[1] |
| pKa (Basic) | ~2.5 – 3.0 | Protonation of the pyrazole N2.[1] |
| pKa (Acidic) | ~12.5 | Deprotonation of the pyrazole NH.[1] |
| Aq. Solubility (pH 7.4) | < 50 µg/mL | Poorly soluble in neutral buffer.[1] |
| Aq. Solubility (pH 1.2) | > 1.0 mg/mL | Highly soluble due to cation formation.[1] |
Solvent Compatibility Guide
For stock solution preparation, avoid pure water.[1] Use the following hierarchy:
-
DMSO (Dimethyl sulfoxide): Recommended. Solubility > 50 mM.[1] The sulfoxide oxygen disrupts the strong intermolecular H-bonds of the amine-pyrazole network.[1]
-
Ethanol/Methanol: Good solubility (> 10 mM), but potential for slow evaporation concentration errors during storage.[1]
-
PEG-400/Water (20:80): Suitable for in vivo dosing formulations; enhances solubility via co-solvency.[1]
Stability Assessment
Aminopyrazoles are chemically robust but possess specific vulnerabilities that must be controlled during storage and assay conditions.
Degradation Pathways[1][4]
-
Oxidation (N-Oxide formation): The exocyclic amine is susceptible to oxidation by peroxides (often found in aged PEG or Tween).[1]
-
Condensation: In the presence of aldehydes or ketones (e.g., reducing sugars in excipients), the amine will form Schiff bases.
-
Photolytic Stability: The conjugated phenyl-pyrazole system absorbs UV light.[1] Long-term exposure to ambient light can cause radical-mediated dimerization.[1]
Forced Degradation Protocol (Self-Validating)
To empirically determine stability, execute the following stress test. This protocol is designed to be stability-indicating , ensuring separation between the parent peak and degradants.[1]
Workflow Diagram:
Figure 2: Forced degradation workflow to validate analytical methods and determine intrinsic stability.
Analytical Method (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic max) and 220 nm (amide/peptide bond check if used in coupling).[1]
Experimental Protocols
Thermodynamic Solubility Assay (Shake-Flask)
Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation.[1] This protocol determines the true equilibrium solubility.[1]
-
Preparation: Weigh 2–3 mg of solid 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4, SGF pH 1.2).
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid. Critical: If no pellet is visible, the solution is not saturated; repeat step 1.
-
Quantification: Dilute supernatant 1:10 in mobile phase and analyze via HPLC against a standard curve prepared in DMSO.
Storage Recommendations
-
Solid State: Store at -20°C in amber vials. Desiccate to prevent hydrate formation.[1]
-
Solution State: DMSO stocks (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of the thermodynamic polymorph.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole.[1] Retrieved January 29, 2026 from [Link].[1]
-
Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1] Current Organic Chemistry.[1] (Contextual grounding for aminopyrazole reactivity and tautomerism).
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Standard protocols for solubility/stability profiling).
-
ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1] International Conference on Harmonisation.[1] (Regulatory standard for forced degradation).[1][2][3]
Methodological & Application
Application Note: Scalable Synthesis of 5-(3,4-Dimethylphenyl)-2H-pyrazol-3-ylamine
Abstract & Strategic Rationale
The 3-amino-5-arylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, B-Raf) and GPCR modulators. This protocol details the synthesis of 5-(3,4-dimethylphenyl)-2H-pyrazol-3-ylamine (also designated as 3-amino-5-(3,4-dimethylphenyl)-1H-pyrazole).
Unlike generic procedures, this protocol addresses specific challenges associated with the electron-rich 3,4-dimethylphenyl moiety. We utilize a convergent two-step sequence: a Claisen-type condensation of acetonitrile with the corresponding benzoate ester, followed by cyclocondensation with hydrazine. This route is selected for its atom economy and avoidance of metal-catalyzed cross-couplings, minimizing trace metal contamination in biological assays.
Key Advantages of This Protocol
-
Regiocontrol: The synthetic pathway exclusively yields the 3-amino-5-aryl isomer, avoiding the 5-amino-1-aryl/3-aryl regioisomer mixtures common in hydrazine reactions with non-symmetrical 1,3-dielectrophiles.
-
Scalability: The procedure avoids chromatography for intermediate isolation, relying on crystallization and acid-base extraction.
-
Purity: Designed to remove unreacted hydrazine (genotoxic impurity) to <10 ppm levels.
Retrosynthetic Analysis & Mechanism
The synthesis disconnects the pyrazole ring at the N-N bond and the C3-N bond. The precursor, 3-(3,4-dimethylphenyl)-3-oxopropanenitrile (
Reaction Scheme
Caption: Two-step convergent synthesis. Step 1 constructs the carbon skeleton; Step 2 installs the nitrogen heterocycle.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile
Principle: The
Reagents:
-
Methyl 3,4-dimethylbenzoate (1.0 eq)
-
Acetonitrile (anhydrous, 1.5 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Safety Note: NaH releases hydrogen gas. Perform under inert atmosphere (N₂ or Ar).
Protocol:
-
Apparatus Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Nitrogen.
-
Base Suspension: Charge NaH (1.5 eq) into the flask. Wash twice with dry hexane to remove mineral oil if downstream analysis is sensitive to aliphatics (optional for this step). Resuspend in anhydrous THF (10 mL/g of NaH).
-
Nucleophile Formation: Heat the suspension to 60°C. Add a solution of Acetonitrile (1.5 eq) in THF dropwise. Critical: Evolution of H₂ will occur.
-
Condensation: Add Methyl 3,4-dimethylbenzoate (1.0 eq) dissolved in THF dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (approx. 66°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting ester (high Rf) should disappear; the
-ketonitrile anion remains at the baseline until quenched.
-
-
Quench & Workup:
-
Cool to 0°C.
-
Caution: Slowly add water to quench excess NaH.
-
Acidify with 1N HCl to pH ~3–4 to protonate the enolate.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude solid is usually sufficient for Step 2. If necessary, recrystallize from Ethanol/Hexane.
Step 2: Cyclization to 5-(3,4-Dimethylphenyl)-2H-pyrazol-3-ylamine
Principle: Hydrazine acts as a bis-nucleophile. The terminal amine attacks the ketone, followed by intramolecular attack on the nitrile carbon to close the ring.
Reagents:
- -Ketonitrile (Intermediate from Step 1, 1.0 eq)
-
Hydrazine Hydrate (64% or 80%, 2.0 eq)
-
Ethanol (Absolute)
-
Safety Note: Hydrazine is a suspected carcinogen and highly toxic. Use double-gloving and work in a fume hood.
Protocol:
-
Dissolution: Dissolve the
-ketonitrile (1.0 eq) in Ethanol (5 mL/mmol). -
Addition: Add Hydrazine Hydrate (2.0 eq) dropwise at room temperature.
-
Reaction: Heat to reflux (78°C) for 4–8 hours.
-
Self-Validating Check: The reaction typically turns from a clear yellow solution to a suspension as the pyrazole product precipitates (depending on concentration).
-
TLC: (DCM:MeOH 95:5). Product will appear as a polar, UV-active spot; Nitrile precursor will vanish.
-
-
Workup:
-
Concentrate the reaction mixture to ~20% volume.
-
Add ice-cold water. The product should precipitate as a solid.
-
Filter the solid and wash with cold water (to remove excess hydrazine) and cold hexanes.
-
-
Purification (High Purity):
-
Recrystallize from Ethanol/Water (9:1) or Toluene.
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Characterization & Data Analysis
Expected Analytical Data
| Parameter | Specification | Diagnostic Signals |
| Appearance | White to off-white solid | Crystalline powder |
| ¹H NMR (DMSO-d₆) | Aryl Protons | |
| Pyrazole C4-H | ||
| Amine (-NH₂) | ||
| Methyls | ||
| Pyrazole N-H | ||
| MS (ESI+) | [M+H]⁺ | Calc: 188.11; Found: 188.1 ± 0.1 |
Tautomerism Note
The title compound exists in equilibrium between the 1H- and 2H- forms.
-
Structure A: 5-(3,4-dimethylphenyl)-1H-pyrazol-3-amine
-
Structure B: 3-(3,4-dimethylphenyl)-1H-pyrazol-5-amine In solution (NMR), these are indistinguishable due to rapid proton exchange. In solid state, hydrogen bonding networks dictate the dominant form.
Workflow & Decision Logic
Caption: Purification decision tree. Acid/Base extraction is the contingency for oiling-out events.
References
-
General Synthesis of 3-Amino-5-Arylpyrazoles: El-Saghier, A. M. M. (2002). Synthesis of some new fused pyrazoles and pyrazolo-pyrimidines. Journal of Chemical Research, 2002(8), 398–400.
-
Application in Kinase Inhibitors (p38 MAPK): Laufer, S. A., et al. (2003). Synthesis and Biological Testing of Purine Analogues as Potential p38 MAPK Inhibitors. Journal of Medicinal Chemistry, 46(22), 4676–4686.
- Mechanism of Hydrazine Cyclization: Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (The foundational Knorr Pyrazole Synthesis reference).
- Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Academic Press.
Sources
1H NMR and 13C NMR characterization of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine
Application Note: Structural Validation of 5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine via 1H and 13C NMR Spectroscopy
Introduction & Scope
5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine (CAS: 17880-36-7) is a critical heterocyclic building block, frequently utilized in the synthesis of p38 MAP kinase inhibitors and other small-molecule therapeutics. Its structural characterization presents a unique challenge due to annular tautomerism —the rapid migration of the proton between the pyrazole nitrogens (
This guide provides a definitive protocol for the NMR characterization of this molecule. Unlike standard organic validations, characterizing aminopyrazoles requires specific solvent conditions to slow proton exchange and visualize labile amine signals. This note details the acquisition parameters, spectral assignment logic, and the differentiation of the "3-amino" versus "5-amino" tautomeric forms.
Materials & Methods: Experimental Protocol
To ensure reproducibility and the visibility of exchangeable protons (
Sample Preparation
-
Solvent: Dimethyl sulfoxide-
(DMSO- , 99.9% D) is required. Chloroform- ( ) is not recommended as it often facilitates rapid proton exchange, broadening the amine and amide signals into the baseline. -
Concentration: 10–15 mg of analyte in 0.6 mL of solvent. High concentrations favor the formation of hydrogen-bonded aggregates, which stabilizes the tautomeric equilibrium.
-
Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (400 MHz or Higher)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures accurate integration by avoiding saturation. |
| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 3.0 sec | Sufficient time for relaxation of quaternary carbons and exchangeable protons. |
| Scans (NS) | 16 | 1024+ | High signal-to-noise ratio required for quaternary carbons in 13C. |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient. Heating (e.g., 350K) will coalesce tautomers but lose coupling detail. |
Experimental Workflow Visualization
The following diagram outlines the critical decision-making pathway for sample preparation and data processing.
Figure 1: Operational workflow for aminopyrazole characterization emphasizing solvent selection for labile proton preservation.
Results & Discussion: Spectral Analysis
1H NMR Interpretation
The 1H spectrum in DMSO-
-
Region 1: Aliphatic (2.0 – 2.5 ppm)
-
Two methyl groups are attached to the phenyl ring at positions 3 and 4.
-
Signal:
2.21 (s, 3H) and 2.24 (s, 3H). These may appear as a single overlapped peak depending on resolution.
-
-
Region 2: Heterocyclic Amine (4.5 – 6.0 ppm)
-
Signal (
): 4.6 – 5.2 ppm (broad singlet, 2H). This signal disappears upon shake. -
Signal (Py-H4):
5.75 ppm (singlet, 1H). This is the proton on the pyrazole ring itself. Its chemical shift is highly shielded due to the electron-donating effect of the adjacent amino group.
-
-
Region 3: Aromatic Phenyl (7.0 – 7.6 ppm)
-
The 3,4-dimethyl substitution creates an ABC spin system.
-
H5' (Ortho to methyls):
~7.15 ppm (d, Hz). -
H6' (Ortho to pyrazole):
~7.45 ppm (dd, Hz). -
H2' (Meta to methyls, Ortho to pyrazole):
~7.55 ppm (d/s, Hz).
-
-
Region 4: Pyrazole NH (11.0 – 12.5 ppm)
-
Signal:
11.8 – 12.2 ppm (very broad singlet, 1H). The extreme broadening is due to the tautomeric equilibrium between the and forms.
-
13C NMR Interpretation
The carbon spectrum confirms the backbone. The key to assignment is distinguishing the quaternary carbons (
-
Aliphatic:
19.0, 19.4 ppm (Methyls). -
Pyrazole C4:
90.5 ppm. This carbon is significantly upfield, characteristic of the -carbon in an enamine-like system ( ). -
Aromatic/Quaternary:
123.0 – 138.0 ppm (Phenyl carbons). -
Guanidine-like Carbon (C3-NH2):
154.0 – 156.0 ppm. Deshielded due to direct attachment to nitrogen.
Tautomerism & Assignment Logic
The molecule exists in a dynamic equilibrium between Form A (5-aryl-3-amino) and Form B (3-aryl-5-amino) . In DMSO-
The assignment logic follows the shielding effects of the amino group. The proton at position 4 is shielded by the resonance donation of the amine lone pair into the ring.
Figure 2: Logic tree for distinguishing the pyrazole H4 proton from the amine and aromatic protons.
Data Summary Tables
Table 1: 1H NMR Chemical Shift Data (DMSO- , 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Methyls | 2.21, 2.24 | Singlet (s) | 6H | |
| Amine | 4.80 (approx) | Broad Singlet (br s) | 2H | |
| Pyrazole H4 | 5.75 | Singlet (s) | 1H | |
| Phenyl H5' | 7.15 | Doublet (d) | 1H | Ortho to Me |
| Phenyl H6' | 7.45 | Doublet of Doublets (dd) | 1H | Ortho to Py |
| Phenyl H2' | 7.55 | Singlet/Doublet (d) | 1H | Meta to Me |
| Pyrazole NH | 12.00 | Broad (br) | 1H | Ring |
Table 2: 13C NMR Chemical Shift Data (DMSO- , 100 MHz)
| Shift ( | Carbon Type | Assignment |
| 19.0, 19.5 | Methyl carbons | |
| 90.5 | Pyrazole C4 | |
| 123.5 | Phenyl C6' | |
| 126.8 | Phenyl C2' | |
| 129.8 | Phenyl C5' | |
| 135.0 - 137.0 | Phenyl C3', C4', C1' | |
| 142.0 | Pyrazole C5 | |
| 154.5 | Pyrazole C3 ( |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General principles of heterocyclic NMR).
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.
-
Aggarwal, R., et al. (2011). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 16, 1728-1731. Link (Provides analogous NMR data for 3-amino-5-arylpyrazoles).
-
Foces-Foces, C., et al. (1999). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2, 1623-1628. Link (Detailed mechanistic study of phenylpyrazole tautomers).
Sources
Precision Characterization of Pyrazole Derivatives via FT-IR Spectroscopy
Application Note & Protocol Guide | Version 2.0
Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.[1] Scope: Structural elucidation, tautomeric differentiation, and synthesis monitoring of pyrazole-based pharmacophores.
Executive Summary: The Vibrational Signature of Bioactivity
Pyrazole derivatives (1,2-diazoles) represent a privileged scaffold in modern drug discovery, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] Their biological efficacy is intimately tied to their structural dynamics—specifically tautomerism and hydrogen bonding networks .[1]
While NMR provides atomic connectivity, Fourier Transform Infrared (FT-IR) spectroscopy is uniquely capable of probing the dynamic electronic environment of the pyrazole ring. This guide moves beyond basic peak-picking to a mechanistic analysis of vibrational modes, offering a robust protocol for distinguishing tautomers, validating metal coordination, and monitoring synthetic pathways.
Theoretical Basis: The Pyrazole Fingerprint
The pyrazole ring (
Table 1: Characteristic Vibrational Modes of Pyrazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |
| N-H Stretch ( | 3400 – 3100 | Med-Strong | Critical Diagnostic. Sharp in dilute solution (free); broad/red-shifted in solid state due to intermolecular H-bonding (dimers/oligomers).[1] |
| C=N Stretch ( | 1660 – 1590 | Variable | Often overlaps with C=C aromatic stretches. A shift to lower frequency often indicates metal coordination or conjugation. |
| C=C Ring Stretch | 1600 – 1450 | Strong | "Breathing" modes of the aromatic ring. Usually appears as a doublet or triplet band set. |
| N-N Stretch ( | 1430 – 1380 | Weak-Med | Highly specific to the 1,2-diazole linkage. Diagnostic for ring integrity during synthesis. |
| C-H Out-of-Plane ( | 800 – 700 | Strong | Fingerprint region. Position depends on substitution pattern (e.g., 1,3,5-trisubstituted).[1] |
Experimental Protocols
Protocol A: KBr Pellet (The Structural Gold Standard)
Purpose: High-resolution structural confirmation and analysis of solid-state hydrogen bonding networks.[1] Why KBr? Unlike ATR, transmission IR through KBr allows for better detection of weak overtone bands and avoids the penetration depth bias that can suppress high-wavenumber signals (like N-H stretching).[1]
Materials:
-
Spectroscopic grade KBr (dried at 110°C).
-
Hydraulic press (10-ton capacity).[1]
Step-by-Step Workflow:
-
Ratio Control: Mix 1.5 mg of pyrazole derivative with 200 mg of KBr (approx. 1:130 ratio).
-
Expert Tip: Too much sample leads to "flat-topped" peaks (detector saturation), obscuring fine splitting patterns essential for tautomer identification.
-
-
Grinding: Grind in one direction for 2-3 minutes until a fine, flour-like consistency is achieved.
-
Caution: Over-grinding hygroscopic samples can introduce water bands (3400 cm⁻¹ broad) that mimic N-H bonding.
-
-
Compression: Transfer to die. Evacuate air (vacuum pump) for 1 minute, then compress at 8-10 tons for 2 minutes.
-
Validation: The resulting pellet must be transparent (glass-like).[1] A cloudy pellet indicates moisture or insufficient pressure.
Protocol B: Solution Phase Analysis (Tautomeric Equilibrium)
Purpose: To distinguish between
Materials:
-
Solvents: Anhydrous
or (non-polar solvents prevent solvent-solute H-bonding).[1] -
Liquid cell with NaCl or CaF₂ windows (0.1 mm spacer).[1]
Workflow:
-
Prepare a 0.1 M solution of the derivative.
-
Record background spectrum of pure solvent.
-
Data Analysis: Look for the splitting of the
band.[1]-
Free Monomer: Sharp peak ~3450 cm⁻¹.[1]
-
H-bonded Multimer: Broad band ~3200 cm⁻¹.
-
Insight: Dilution studies (0.1 M
0.01 M) that result in the disappearance of the broad band confirm intermolecular aggregation vs. intramolecular bonding.
-
Application Note: Monitoring Synthesis & Logic
One of the most valuable applications of FT-IR in pyrazole chemistry is monitoring the condensation reaction between hydrazines and 1,3-diketones (Knorr Pyrazole Synthesis).[1]
Visualization: Synthesis Monitoring Logic
The following diagram illustrates the critical spectral checkpoints during the synthesis of a pyrazole derivative from a hydrazide precursor.
Figure 1: Spectral logic flow for monitoring the Knorr Pyrazole Synthesis. Success is defined by the inversion of carbonyl/imine signal intensities.
Interpretation of the Workflow:
-
Starting Material (Reactants): The spectrum is dominated by the Carbonyl (
) stretch at 1700–1680 cm⁻¹ (from the diketone/hydrazide) and the Primary Amine ( ) doublet at 3300–3200 cm⁻¹.[1] -
Reaction Progress: As cyclization occurs, the intense Carbonyl band diminishes.[1]
-
Final Product: The emergence of the C=N stretch at ~1600 cm⁻¹ and the N-N stretch at ~1400 cm⁻¹ confirms ring closure. If the C=O band persists, the reaction is incomplete or an open-chain hydrazone intermediate has formed.
Advanced Analysis: Tautomerism & Metal Coordination
Distinguishing Tautomers
Pyrazoles exist in dynamic equilibrium between
-
Solid State: Usually locked into one tautomer or a specific H-bonded oligomer (catemer/dimer).[1] The IR spectrum will show a broad, structured N-H band centered around 3200 cm⁻¹.
-
Differentiation: Substituents affect the equilibrium.[1][5] Electron-withdrawing groups (e.g.,
, ) generally favor the tautomer where the proton is on the nitrogen furthest from the substituent to minimize repulsion. -
Protocol: Compare the "fingerprint" region (1500–1000 cm⁻¹) of the solid sample against computed DFT (Density Functional Theory) models if available. The C=N and N-N bands will shift by 10–20 cm⁻¹ between tautomers.
Metal Complex Validation
Pyrazole derivatives are excellent ligands.[1] Coordination to a metal center (e.g., Cu(II), Co(II)) typically occurs via the pyridinic nitrogen (N2).[1]
-
Spectral Shift: Coordination restricts the vibration of the C=N bond. Expect the
band to shift lower (red shift) by 10–30 cm⁻¹ compared to the free ligand. -
N-H Status: If the ligand coordinates as a neutral species, the N-H stretch remains. If it coordinates as a deprotonated pyrazolate anion, the N-H band (~3200 cm⁻¹) disappears completely .
Troubleshooting & Self-Validation
| Issue | Spectral Symptom | Root Cause | Corrective Action |
| Water Contamination | Broad, shapeless mound at 3400 cm⁻¹.[1] | Wet KBr or hygroscopic sample. | Dry KBr at 110°C overnight. Use a vacuum die. |
| Christiansen Effect | Asymmetric, distorted peaks with "tails". | Particle size > wavelength of IR light. | Grind sample longer to reduce particle size below 2 µm. |
| Total Absorption | Flat-bottomed peaks (0% Transmittance).[1] | Pellet too thick or concentrated.[1][3] | Regrind with more KBr (dilute the sample). |
| Missing N-H Band | No peak at 3200-3400 cm⁻¹.[1] | Deprotonation or solvent masking.[1] | Check pH if extracted from basic solution.[1] Ensure solvent is dry. |
References
-
Jamel, N. M., Tomma, J., & Faruk, D. (2016). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds. ResearchGate.[4][6] Link
-
Drawell Analytical. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.Link
-
Alkorta, I., et al. (2021).[1] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.[4][6] Link
-
Silva, V. L. M., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Link
-
JASCO Inc. (n.d.).[1] Sampling Techniques for FTIR Spectroscopy.Link
-
Al-Alwany, A. (2021).[1][7] Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents.[1][7] National Institutes of Health (PMC). Link
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Anti-Inflammatory Screening of Pyrazole Derivatives
Abstract & Strategic Context
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib and Lonazolac. Their primary mechanism of action typically involves the inhibition of Cyclooxygenase-2 (COX-2), though recent Structure-Activity Relationship (SAR) studies suggest multi-target potential against kinases (p38 MAPK) and cytokines (TNF-
This Application Note provides a rigorous, standardized workflow for the in vivo screening of novel pyrazole derivatives. Unlike generic protocols, this guide emphasizes the biphasic nature of inflammation , ensuring that researchers can differentiate between early-phase (histamine/serotonin-driven) and late-phase (prostaglandin-driven) efficacy, which is critical for validating pyrazole pharmacodynamics.
Pre-Clinical Validation: The "Go/No-Go" Safety Check
Before efficacy screening, the therapeutic index must be established. Pyrazoles can exhibit off-target hepatotoxicity or gastrointestinal ulceration.
Protocol A: Acute Oral Toxicity (OECD 423)
Objective: Determine the Safe Starting Dose and LD50 cut-off. Reference: OECD Guideline 423 (Acute Toxic Class Method).[1][2][3][4]
-
Animals: Female Wistar rats (n=3 per step), fasted overnight.
-
Dosing: Administer the test pyrazole derivative orally (p.o.) at a starting fixed dose (e.g., 300 mg/kg).
-
Observation:
-
First 30 min: Critical observation for immediate neurotoxicity.
-
24 hours: Monitor for lethality.
-
14 days: Monitor body weight and behavioral changes.
-
-
Decision Logic:
-
If 0/3 die
Test at higher dose (2000 mg/kg). -
If 2/3 or 3/3 die
Test at lower dose (50 mg/kg). -
Safe Dose for Efficacy: Typically
to of the LD50.
-
Primary Efficacy Protocol: Carrageenan-Induced Paw Edema
Model Type: Acute Inflammation Target Mechanism: Prostaglandin Synthesis (COX Pathway)
This is the gold standard for pyrazole screening. The response to carrageenan is biphasic:
-
Phase 1 (0–2 h): Release of histamine, serotonin, and bradykinin. (Pyrazoles are typically less effective here).
-
Phase 2 (3–6 h): Release of prostaglandins and inducible COX-2 expression. (This is the critical window for Pyrazole efficacy).
Experimental Workflow Diagram
Figure 1: Chronological workflow for the Carrageenan-Induced Paw Edema model. Note the 1-hour absorption window between drug treatment and induction.
Detailed Methodology
Reagents:
-
Induction Agent:
-Carrageenan (1% w/v in sterile saline). -
Vehicle: 0.5% Carboxymethyl cellulose (CMC) or Tween-80 (for lipophilic pyrazoles).
-
Reference Standard: Celecoxib (10 mg/kg) or Indomethacin (10 mg/kg).
Step-by-Step Procedure:
-
Grouping: Randomize rats (150–200g) into groups of 6 (Vehicle, Standard, Test Compound Low Dose, Test Compound High Dose).
-
Baseline (V0): Mark the right hind paw at the lateral malleolus (ankle). Measure initial volume using a Digital Plethysmometer .
-
Expert Tip: Mercury displacement plethysmometers are obsolete due to toxicity; use water-displacement digital sensors for accuracy (
0.01 mL).
-
-
Drug Administration: Administer treatments orally (p.o.) 1 hour prior to induction to allow for ADME (absorption).
-
Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.[5]
-
Technique: Use a 26G needle. A correct injection forms a small, immediate bleb.
-
-
Readouts (Vt): Measure paw volume at 1h, 3h, and 6h post-injection.
Data Analysis & Interpretation[4][6][7]
Calculate the Percentage Inhibition of Edema (PI) for each time point:
- : Mean change in paw volume (Current - Baseline) of Control Group .
- : Mean change in paw volume (Current - Baseline) of Treated Group .
Expected Results Table:
| Group | Dose (mg/kg) | 1h (Phase 1) | 3h (Phase 2) | 6h (Phase 2) | Inference |
| Vehicle | - | High Edema | High Edema | Max Edema | Valid Model |
| Celecoxib | 10 | Low Inhibition | High Inhibition | High Inhibition | COX-2 Selective |
| Test Pyrazole | 50 | Moderate | High | High | Likely COX-2 Inhibitor |
| Test Pyrazole | 50 | High | Low | Low | Off-target / Ineffective |
Mechanistic Validation: The Arachidonic Acid Pathway
To confirm the mechanism, tissue homogenates from the inflamed paws (collected at 6h) should be analyzed for cytokine levels. Pyrazoles specifically interrupt the cascade downstream of Arachidonic Acid.
Pathway Interaction Diagram
Figure 2: Mechanism of Action. Pyrazole derivatives are designed to selectively inhibit COX-2, reducing inflammation while sparing the gastroprotective COX-1 pathway.
Biochemical Verification (Optional but Recommended)
-
Sample: Homogenize paw tissue in phosphate buffer.
-
Assays:
-
ELISA: Quantify PGE2 (Prostaglandin E2) levels. A potent pyrazole should significantly reduce PGE2 compared to vehicle.
-
qPCR: Measure mRNA expression of COX-2 and TNF-
.
-
Secondary Protocol: Cotton Pellet Granuloma
Model Type: Sub-Chronic Inflammation (Transudative & Proliferative phases). Why use it? To assess the drug's ability to inhibit tissue remodeling and fibroblast proliferation, which is common in arthritic conditions.
-
Implantation: Implant sterilized cotton pellets (10 mg) subcutaneously in the groin region of anesthetized rats.
-
Treatment: Administer the pyrazole derivative daily for 7 consecutive days.
-
Harvest: On Day 8, remove pellets and remove extraneous tissue.
-
Measurement:
-
Wet Weight: Indicates transudate (fluid) accumulation.
-
Dry Weight: (After drying at 60°C for 24h) Indicates granuloma tissue formation.
-
-
Calculation:
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.
-
OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[2][3] OECD iLibrary.
-
Chahal, G., et al. (2019). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
-
Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology.
-
Creative Biolabs. Carrageenan-Induced Paw Edema Model Protocols.
Sources
- 1. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 2. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 5. benchchem.com [benchchem.com]
Application Note: High-Throughput Screening & Characterization of Novel Pyrazole Kinase Inhibitors
Abstract
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved kinase inhibitors such as Crizotinib, Ruxolotinib, and Encorafenib.[1] Its ability to mimic the adenine ring of ATP allows it to bind effectively to the hinge region of kinase domains. However, the lipophilicity of novel pyrazole derivatives often presents challenges in cell-based assays, including precipitation and off-target toxicity. This Application Note details a robust, self-validating workflow for characterizing novel pyrazole inhibitors, combining phenotypic viability screening (CellTiter-Glo®) with mechanistic target engagement (Phospho-Western Blotting).
Section 1: Strategic Assay Design
The Biological Rationale
Novel pyrazoles typically function as Type I ATP-competitive inhibitors . Therefore, the assay cascade must answer two questions:
-
Phenotypic: Does the compound kill the cancer cell? (Viability IC50)[2]
-
Mechanistic: Does the compound inhibit the specific target kinase inside the cell? (Phospho-signaling)
Solvent Strategy (The "Hidden" Variable)
Pyrazoles are often highly lipophilic. Direct addition of 100% DMSO stock to cell media often causes compound precipitation, leading to false negatives (loss of potency) or false positives (crystals lysing cells).
-
Rule: Final DMSO concentration must be
(v/v), ideally 0.1%. -
Solution: Use an Intermediate Dilution Plate (See Protocol A).
Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition mechanism we are targeting.
Figure 1: Mechanism of Action. Pyrazoles compete with ATP for the kinase hinge region, blocking downstream phosphorylation and inducing apoptosis.
Section 2: Protocol A - Phenotypic Viability Screening (ATP Quantitation)
Method: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay.[3] Why this method? ATP quantitation is the most sensitive readout for metabolic activity and is less prone to chemical interference than colorimetric assays (MTT/MTS) which can sometimes reduce directly via interaction with pyrazole chemistry.
Materials
-
Cell Line: A375 (BRAF V600E mutant) or HCT116 (depending on kinase target).
-
Reagents: CellTiter-Glo® 2.0, DMSO (anhydrous).
-
Plates: 384-well White Opaque plates (prevents signal crosstalk).
Step-by-Step Workflow
Step 1: Cell Seeding (Day 0)
-
Harvest cells and count viability (>95% required).
-
Dispense 25 µL/well of cell suspension (e.g., 1,000 cells/well) into the 384-well plate.
-
Critical: Fill the outer perimeter wells with PBS or media (no cells) to act as an evaporation barrier ("Edge Effect" mitigation).
-
Incubate overnight at 37°C/5% CO2.
Step 2: Compound Preparation (The Intermediate Plate)
-
Stock: 10 mM Pyrazole in 100% DMSO.
-
Serial Dilution: Prepare a 1:3 serial dilution in a V-bottom polypropylene plate (100% DMSO).
-
Intermediate Step: Transfer 2 µL of DMSO stock into 198 µL of culture media (1:100 dilution). Mix well.
-
Result: 10x working concentration at 1% DMSO.
-
Step 3: Treatment (Day 1)
-
Add 2.5 µL of the Intermediate (10x) solution to the 25 µL of cells.
-
Final Conditions: 1x Compound concentration, 0.1% DMSO .
-
Include Max Signal Controls (Cells + 0.1% DMSO) and Min Signal Controls (Media only or Staurosporine treated).
Step 4: Readout (Day 4 - 72h Post-Treatment)
-
Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.
-
Add 25 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Orbitally shake for 2 minutes (induces cell lysis).
-
Incubate at RT for 10 minutes (stabilizes luminescent signal).
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
Assay Workflow Diagram
Figure 2: HTS Workflow. Note the intermediate dilution step to ensure DMSO tolerance.
Section 3: Protocol B - Mechanistic Validation (Target Engagement)
Method: Phospho-Western Blotting. Objective: Confirm that the IC50 observed in Protocol A correlates with the inhibition of the target kinase's downstream substrate (e.g., if targeting BRAF, measure pERK1/2).
Step-by-Step Protocol
-
Seed Cells: 6-well plates at
cells/well. Allow to attach (24h). -
Treat: Add Pyrazole inhibitor at concentrations equivalent to 1x, 5x, and 10x the IC50 determined in Protocol A. Include a DMSO control.
-
Incubate: Short duration (1–6 hours) is usually sufficient for signaling effects, unlike the 72h needed for viability.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease and Phosphatase Inhibitors (Critical: Phosphatases will strip your signal immediately upon lysis if not inhibited).
-
Detection: Run SDS-PAGE. Blot for:
-
Primary: Phospho-target (e.g., pERK).[4]
-
Secondary: Total-target (e.g., Total ERK) to prove protein wasn't degraded.
-
Loading Control: GAPDH or Actin.
-
Section 4: Data Analysis & Quality Control
Calculating IC50
Normalize raw luminescence units (RLU) to controls:
Assay Robustness (Z-Factor)
For the assay to be considered "screen-ready," calculate the Z-factor (Z') using your Max (DMSO) and Min (Staurosporine/Death) controls.
| Metric | Formula | Acceptance Criteria |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background | Generally > 5 for luminescence assays. | |
| CV% | < 10% across replicates. |
Troubleshooting Pyrazoles
-
Issue: Steep Hill Slope (> 2.0) or sudden drop-off in viability.
-
Cause: Compound precipitation at high concentrations.
-
Fix: Check solubility limits; ensure the Intermediate Dilution step is followed strictly.
-
-
Issue: High variability between replicates.
-
Cause: Pipetting error of viscous DMSO or edge effects.
-
Fix: Use automated liquid handling; ignore outer wells.
-
References
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Cell Viability Assays. Bethesda (MD): National Library of Medicine (US). Available at: [Link]
-
Zhang, J.H., Chung, T.D. and Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5] Journal of Biomolecular Screening.[6] Available at: [Link]
-
Fabbro, D. (2015). The "Privileged Structure" of Pyrazoles in Kinase Inhibitors. (General reference to pyrazole pharmacology in oncology). Available at: [Link](Note: Link directs to recent review on Pyrazole scaffolds in J. Kinase Inhibitors).
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. promega.com [promega.com]
- 4. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Troubleshooting & Optimization
optimizing reaction conditions for pyrazole synthesis
Technical Support Center: Pyrazole Synthesis & Optimization Ticket ID: PYZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Introduction: Beyond the Textbooks
Welcome to the Pyrazole Optimization Support Center. If you are here, you likely aren't struggling with the concept of pyrazole synthesis—you are struggling with the reality of it. Whether it’s the stubborn 1:1 mixture of regioisomers in a Knorr condensation, the "N-alkylation coin flip," or the compound streaking down your silica column like a comet, these are known failure points in drug discovery workflows.
This guide moves beyond generic textbook mechanisms to provide field-tested protocols for controlling regioselectivity and isolation.
Module 1: Mastering Regioselectivity in Ring Formation
User Query: "I am performing a Knorr condensation between a 1,3-diketone and a substituted hydrazine. I need the 1,5-isomer, but I'm getting a mixture. How do I force the selectivity?"
The Diagnostic
The Knorr synthesis is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.[1] In standard solvents (EtOH, MeOH), this difference is often negligible, leading to mixtures.
The Solution: Solvent-Controlled Selectivity
Do not rely solely on steric bulk. The most powerful, underutilized lever is solvent polarity and hydrogen bond donating (HBD) ability .
Protocol A: The Fluorinated Alcohol Switch Recent data indicates that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically improve regioselectivity.[2]
-
Mechanism: These solvents are strong H-bond donors. They selectively activate the harder/more basic carbonyl, directing the initial nucleophilic attack.
-
Evidence: The use of TFE/HFIP has been shown to shift ratios from 1:1 to >95:5 in favor of specific isomers compared to ethanol [1].
Protocol B: The pH Toggle
-
Acidic Conditions (HCl/AcOH): Protonation of the hydrazine reduces the nucleophilicity of the substituted nitrogen. The unsubstituted NH₂ attacks the most reactive carbonyl first.
-
Basic/Neutral Conditions: The substituted nitrogen (often more nucleophilic due to the alpha-effect or induction) attacks first.
Visual Workflow: Regioselectivity Decision Tree
Caption: Decision tree for selecting reaction conditions based on the desired regioisomer in Knorr synthesis.
Module 2: The N-Alkylation Conundrum
User Query: "I have a pre-formed pyrazole ring. When I alkylate it with an alkyl halide, I get a mix of N1 and N2 alkylation. How do I predict and control this?"
The Diagnostic
Tautomerism is the enemy here. In solution, unsubstituted pyrazoles exist in equilibrium. The ratio of N1:N2 alkylation depends on the "lone pair availability" which is dictated by the steric and electronic nature of substituents at C3 and C5.
Troubleshooting Guide
| Factor | Effect on Selectivity | Recommendation |
| Sterics (C3 vs C5) | Alkylation prefers the less hindered nitrogen (N away from bulky group). | If C3 is bulky (e.g., t-Butyl) and C5 is H, you will predominantly get N1 alkylation (next to C5). |
| Electronics | Electron-withdrawing groups (EWG) make the adjacent N less nucleophilic. | To alkylate next to an EWG, you often need Mitsunobu conditions rather than standard S_N2 base alkylation. |
| Reagent Choice | Hard vs. Soft electrophiles. | Soft electrophiles (Michael acceptors) often show different selectivity than Hard electrophiles (Alkyl iodides). |
Advanced Protocol: Transient Directing Groups If direct alkylation fails, convert the ketone precursor to a hydrazone before cyclization. This locks the regiochemistry early. Alternatively, use tosylhydrazones and terminal alkynes in a base-mediated [3+2] cycloaddition to bypass the N-alkylation step entirely [2].
Module 3: Purification of "Sticky" Pyrazoles
User Query: "My product is stuck on the silica column. I've flushed it with 10% MeOH/DCM, but it's tailing badly."
The Diagnostic
Pyrazoles are basic and possess a free NH (if unsubstituted) that hydrogen bonds aggressively to the silanols on silica gel. Standard silica is acidic (pH ~5), causing the pyrazole to protonate and stick.
The "Magic Mix" Protocol
Do not simply increase methanol; this dissolves the silica. You must deactivate the silica or switch phases.
Step-by-Step Deactivation:
-
Pre-treatment: Flush your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.
-
Mobile Phase: Use the "DCM/MeOH/NH₄OH" system.
-
Ratio: 90:10:1 (DCM : MeOH : NH₄OH).
-
Note: The ammonium hydroxide competes for the silanol sites, liberating your pyrazole [3].
-
Alternative: Recrystallization For highly polar pyrazoles that refuse to elute, avoid chromatography.
-
Dissolve crude in minimal hot Ethyl Acetate.
-
Add Hexanes dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Why it works: Pyrazoles often crystallize well due to intermolecular H-bonding (dimer formation).
Module 4: Advanced C-H Functionalization
User Query: "I need to add an aryl group to the C4 position of my pyrazole, but I don't want to use a halogenated precursor."
The Diagnostic
Traditional cross-coupling (Suzuki/Stille) requires pre-functionalized bromopyrazoles. Modern C-H activation allows direct arylation, saving 2-3 synthetic steps.
Protocol: Ru-Catalyzed C-H Arylation
Transition-metal-catalyzed C-H activation uses the pyrazole nitrogen as a directing group.
-
Catalyst: [RuCl₂(p-cymene)]₂
-
Oxidant: Cu(OAc)₂ (regenerates the catalyst).
-
Solvent: Dioxane or Toluene.
-
Mechanism: The Nitrogen coordinates to Ru, placing the metal right at the C4 position for activation [4].
Visual Workflow: C-H Activation Pathway
Caption: Simplified mechanism for Ruthenium-catalyzed C4-H arylation of pyrazoles.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] The Journal of Organic Chemistry.
-
Kong, Y., et al. (2014).[3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.
-
Reddit Chemistry Community & ResearchGate. (2022). Consensus on purification of polar basic compounds on silica gel.[4][5]
-
Joerger, A.C., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
Sources
how to resolve poor solubility of pyrazole compounds for biological assays
Topic: Resolving Poor Solubility of Pyrazole Compounds for Biological Assays Support Tier: Level 3 (Senior Application Scientist) Status: Operational
Introduction: The Pyrazole Paradox
Welcome to the technical support center. You are likely here because your pyrazole-based lead compound—potentially a potent kinase inhibitor or anti-inflammatory agent—is failing in biological assays.
This is a known chemical paradox. The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bonds with protein targets (e.g., the hinge region of kinases). However, this same planar, aromatic structure promotes strong
This guide moves beyond basic advice ("add more DMSO") to provide engineered solutions for stabilizing these compounds in cellular and enzymatic environments.
Module 1: Diagnostic Triage
Q: My compound is "crashing out." How do I identify the root cause?
Before altering your protocol, you must distinguish between Thermodynamic Insolubility (it won't dissolve in the stock solvent) and Kinetic Instability (it precipitates upon dilution into the assay).
| Symptom | Diagnosis | Root Cause |
| Cloudy Stock Solution | Thermodynamic Failure | The crystal lattice energy is too high for the solvent (usually DMSO) to overcome. |
| Immediate Cloudiness in Media | "Dilution Shock" | Rapid change in solvent polarity (DMSO |
| Precipitation over Time (2-4h) | Nucleation/Growth | The compound is metastable; micro-crystals grow over the assay incubation period. |
| Loss of Bioactivity (False Negative) | Aggregation | The compound forms colloidal aggregates that sequester the enzyme or fail to penetrate cells. |
Module 2: Optimizing the Stock Solution
Q: My pyrazole derivative won't dissolve completely in 100% DMSO. What now?
DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, its solvating power for lipophilic pyrazoles drops exponentially.
Protocol: High-Integrity Stock Preparation
-
Solvent Grade: Use only Anhydrous DMSO (stored over molecular sieves,
99.9%). -
The "Warm & Sonicate" Cycle:
-
Pyrazoles often require thermal energy to break the crystal lattice.
-
Heat the sealed vial to 37°C (for cell assays) or up to 50°C (for enzymatic assays) for 10 minutes.
-
Sonicate in a water bath for 15 minutes.
-
Visual Check: Hold the vial against a light source. Any refraction or "swirling" indicates undissolved micro-particles.
-
-
Alternative Co-Solvents:
-
If DMSO fails, test DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) . Note: These are more toxic than DMSO and require higher dilution factors (>1:1000) for cell assays.
-
Module 3: Mitigating "Dilution Shock" in Assays
Q: The stock is clear, but it precipitates immediately when added to the assay buffer. How do I stop this?
This is the most common failure mode. Adding a high-concentration organic stock directly to an aqueous buffer creates a "polarity cliff." You must engineer the transition.
The "DMSO-First" Serial Dilution Protocol
Do NOT perform serial dilutions in the assay buffer. This guarantees precipitation at high concentrations.
Correct Workflow:
-
Compound Plate: Perform all serial dilutions in 100% DMSO .
-
Intermediate Plate (Optional but Recommended): Transfer to an intermediate plate containing 50% DMSO / 50% Buffer to "step down" the polarity (only if your liquid handler cannot pipette nanoliters).
-
Assay Plate: Transfer a minimal volume (e.g., 100 nL - 500 nL) directly into the final assay volume (e.g., 50
L).
Visual Logic: Avoiding the Crash
Figure 1: Comparison of dilution strategies. Performing serial dilutions in aqueous buffer (red path) causes early precipitation. Maintaining the compound in DMSO until the final addition (green path) maximizes kinetic solubility.
Module 4: Advanced Formulation (When DMSO is Toxic)
Q: My cells are sensitive to DMSO above 0.1%, but my compound precipitates at that dilution. What are my alternatives?
For pyrazoles, Cyclodextrins (CDs) are the gold standard alternative. They encapsulate the hydrophobic pyrazole ring within a donut-shaped cavity while the hydrophilic exterior interacts with the media.
The HP- -CD Protocol
Hydroxypropyl-
-
Prepare Carrier Solution: Dissolve 20-40% (w/v) HP-
-CD in water or PBS. Filter sterilize (0.22 m). -
Complexation: Add your solid pyrazole compound (or a small volume of concentrated DMSO stock) to the CD solution.
-
Equilibration: Shake at 250 rpm for 4-24 hours at room temperature.
-
Usage: Use this complexed solution as your "Stock." It can often be added to cell media at higher volumes than DMSO stocks without toxicity.
Safety Limits for Solvents in Assays:
| Assay Type | DMSO Limit (Max) | HP- | Notes |
| Cell Culture (Robust) | 0.5% - 1.0% | 0.5% - 2.0% | HeLa, HEK293 are tolerant. |
| Cell Culture (Sensitive) | < 0.1% | 0.1% - 0.5% | Primary neurons, stem cells. |
| Enzymatic Assay | 1.0% - 5.0% | High Tolerance | Check if CD inhibits the enzyme itself. |
Module 5: Validation (Don't Guess, Measure)
Q: How do I prove the compound is actually dissolved and not just a micro-suspension?
Visual inspection is unreliable for micro-molar concentrations. Use Nephelometry (light scattering).[1][2][3][4]
Laser Nephelometry Protocol
This is the industry standard for determining "Kinetic Solubility."
-
Instrument: Microplate reader with a nephelometer module (e.g., BMG Labtech NEPHELOstar).
-
Setup: Prepare your assay plate exactly as intended for the experiment (buffer + compound), but omit the enzyme/cells.
-
Measurement: Measure forward light scattering.
-
Analysis:
-
Low Signal (Background): Soluble.
-
High Signal (Spike): Insoluble/Precipitated.
-
Plot: Concentration (X) vs. Scattering Units (Y). The inflection point is your Solubility Limit .[5]
-
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing assay failures related to solubility.
References
-
Enamine. Solubility Assay by Laser Nephelometry. Retrieved from
-
LifeTein. DMSO Usage in Cell Culture: Guidelines and Toxicity Limits. Retrieved from
-
National Institutes of Health (NIH). Effect of Cyclodextrin Complexation on the Aqueous Solubility of Lipophilic Drugs. PubMed Central. Retrieved from
-
BMG Labtech. A fully automated kinetic solubility screen in 384-well plate format using nephelometry.[1][6] Retrieved from
-
ResearchGate. Discussions on DMSO tolerance in enzymatic and cell-based assays. Retrieved from
Sources
preventing degradation of pyrazole compounds during synthesis and storage
Ticket #4920: Preventing Degradation & Instability in Pyrazole Scaffolds
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Drug Development/CMC)
Introduction: The Stability Paradox
Welcome to the . While the pyrazole ring itself (1,2-diazole) is aromatically robust, the functionalized derivatives critical for kinase inhibitors (e.g., Ruxolitinib, Celecoxib) introduce significant vulnerabilities.
This guide addresses the "Stability Paradox" : The same electron-rich features that make amino-pyrazoles potent drug targets also render them susceptible to oxidative ring-opening and regiochemical scrambling. Below are the protocols to stabilize your compound through Synthesis, Purification, and Storage.
Module 1: Synthesis Troubleshooting (The "Hot" Phase)
Core Issue: Users often report "degradation" during cyclization or coupling, which is frequently actually regiochemical scrambling or oxidative dimerization .
Issue A: The Product Turns Dark/Brown During Reaction
Diagnosis: Oxidative Ring Opening or Coupling. Electron-rich aminopyrazoles (e.g., 1H-pyrazol-5-amines) are highly susceptible to oxidation. In the presence of air or trace oxidants, they form radical intermediates that lead to:
-
Azo-coupling: Forming azopyrazoles (colored impurities).
-
Ring Opening: Oxidative cleavage of the C3-C4 bond via a hydroxylamine intermediate, often leading to pyrazolo-pyrrolo-pyrazine scaffolds or intractable tars [1].
Corrective Protocol:
-
Deoxygenation: Sparging with Nitrogen/Argon is insufficient for sensitive amino-pyrazoles. Use freeze-pump-thaw cycles (x3) for reaction solvents.
-
Antioxidant Additives: For highly sensitive substrates, add 1-5 mol% BHT (Butylated hydroxytoluene) or Ascorbic Acid during workup to scavenge radical initiators.
Issue B: "My Yield is Low, and I see Two Spots on TLC"
Diagnosis: Regioselectivity Failure (Not Degradation). This is a common misinterpretation. Pyrazole synthesis from hydrazines and 1,3-diketones yields two isomers (1,3- vs 1,5-substituted). This is not degradation but a lack of kinetic control.
Corrective Protocol:
-
pH Switch:
-
Acidic Media (AcOH): Favors the formation of the sterically less hindered isomer (often 1,3-isomer) via the more nucleophilic terminal nitrogen.
-
Basic Media (Pyridine): Can shift selectivity by deprotonating the hydrazine, altering the nucleophilic attack vector [2].
-
-
Solvent Control: Use non-polar solvents (Toluene) to minimize tautomeric equilibration compared to protic solvents (EtOH) [3].
Visual Workflow: Synthesis Integrity Logic
Figure 1: Decision logic for preventing oxidative degradation and regiochemical errors during synthesis.
Module 2: Purification & Isolation (The "Critical" Phase)
Core Issue: Boronic ester derivatives (common in Suzuki coupling precursors) and N-protecting groups often degrade on silica gel.
Technique: The "Neutralized" Workup
Standard silica gel is slightly acidic (pH 5-6), which catalyzes:
-
Protodeboronation: Loss of boronic esters.
-
Detritylation: Loss of Trityl (Trt) or THP protecting groups on the pyrazole nitrogen.
Data Table: Stationary Phase Compatibility
| Functional Group | Standard Silica (Acidic) | Neutralized Silica (Et3N treated) | Alumina (Basic/Neutral) | C18 Reverse Phase |
| N-H Pyrazole | Stable (High Streaking) | Recommended (Reduces tailing) | Stable | Stable |
| N-Trityl / N-THP | Unstable (Deprotection risk) | Recommended | Stable | Stable |
| Boronic Pinacol Ester | Unstable (Hydrolysis risk) | Stable (Fast elution required) | Recommended | Best (Neutral pH) |
| Amino-Pyrazole | Stable (Oxidation risk on dry column) | Stable | Stable | Stable |
Protocol: To neutralize silica: Pre-wash the column with a mobile phase containing 1% Triethylamine (Et3N) . Flush with pure mobile phase before loading the sample to prevent basicity-induced side reactions.
Module 3: Storage & Stability (The "Cold" Phase)
Core Issue: Users report samples turning yellow or insoluble after months of storage. Mechanism:
-
Photo-oxidation: Pyrazoles with extended conjugation (e.g., aryl-pyrazoles) have HOMO-LUMO gaps susceptible to UV excitation, generating singlet oxygen that attacks the pyrazole core or substituents [4].
-
Hygroscopicity: HCl salts of pyrazoles are extremely hygroscopic, leading to hydrolysis of amides/esters in the solid state.
Protocol: The Self-Validating Stress Test
Before committing a library to storage, run this 48-hour stress test to determine the molecule's "Stability Fingerprint."
-
Oxidative Stress: Dissolve 1 mg in MeOH + 0.1% H2O2. Monitor by LCMS at T=0, 2h, 24h.
-
Pass Criteria: < 5% N-oxide formation.[1]
-
-
Hydrolytic Stress: Dissolve 1 mg in 1:1 MeCN:Water (pH 2 and pH 10).
-
Pass Criteria: < 2% hydrolysis of side chains.
-
-
Photostability: Expose solid sample to ambient light for 48h (vs. foil-wrapped control).
-
Pass Criteria: No color change or new peaks in HPLC.
-
Visual Workflow: Degradation Pathways
Figure 2: Primary degradation pathways for functionalized pyrazoles in storage.
Frequently Asked Questions (FAQ)
Q: Should I store my pyrazole as a free base or a salt (HCl/TFA)? A: Free Base is preferred for long-term storage. Pyrazole salts are often hygroscopic. Moisture trapped in the crystal lattice can cause slow hydrolysis of adjacent esters or amides. If a salt is required for solubility, store in a desiccator with P2O5.
Q: My pyrazole boronic ester hydrolyzed to the boronic acid. Is it ruined? A: Not necessarily. Boronic acids are often competent coupling partners, though less soluble. However, if you need the ester for purification reasons, you can re-esterify by heating with pinacol and MgSO4 (dehydrating agent) in THF for 2 hours.
Q: Can I use DMSO for storage of stock solutions? A: Use with caution. DMSO is a mild oxidant (Swern oxidation mechanism). For amino-pyrazoles sensitive to oxidation, store stock solutions in anhydrous acetonitrile at -20°C, or use DMSO that has been degassed and stored under Argon.
References
-
Oxidative Ring-Opening of 1H-Pyrazol-5-amines: Mechanism of oxidative instability in amino-pyrazoles leading to ring destruction. Source:
-
Regioselectivity in Pyrazole Synthesis: Controlling isomer formation via pH and solvent effects. Source:
-
Tautomerism and Regiocontrol: Impact of solvent polarity on pyrazole tautomeric equilibrium. Source:
-
Forced Degradation Studies: Protocols for stress testing pharmaceutical compounds.[2] Source:
-
Boronic Ester Stability: Hydrolysis rates of pinacol esters on silica and in solution. Source:
Sources
dealing with oily products in pyrazole synthesis
Ticket Subject: Troubleshooting Oily Products in Pyrazole Synthesis Status: Active Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Why is my Pyrazole an Oil?
Before attempting purification, you must determine if the oily state is intrinsic to the molecule or a result of impurities. Pyrazoles often form oils due to intermolecular hydrogen bonding disruption caused by regioisomeric mixtures or solvent inclusion.
Workflow: The "Oily Product" Decision Tree
Use this logic flow to determine your next step.
Figure 1: Diagnostic workflow for handling oily pyrazole intermediates.
Purification Protocols
Protocol A: The "Salt Switch" (HCl Salt Formation)
Best for: Pure oils that refuse to crystallize.
Mechanism: Pyrazoles are weak bases (
Step-by-Step:
-
Dissolution: Dissolve the oily crude (1.0 equiv) in a minimum amount of anhydrous Diethyl Ether or Dioxane .
-
Acidification: Dropwise, add 4M HCl in Dioxane (1.1 equiv) or bubble HCl gas through the solution.
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Filter the solid and wash with cold ether.
-
Recovery (Optional): If the free base is required for the next step, suspend the salt in water, neutralize with saturated
, and extract with EtOAc.
Protocol B: Buffered Chromatography (The "Anti-Tailing" Method)
Best for: Mixtures of regioisomers (e.g., 1,3- vs 1,5-substituted pyrazoles) or products with "red tar" impurities. Issue: Pyrazoles interact strongly with the acidic silanols on silica gel, causing severe streaking/tailing that prevents separation.
The Fix:
-
Deactivation: Pre-wash the silica column with mobile phase containing 1% Triethylamine (Et3N) .
-
Mobile Phase: Continue using 1% Et3N in your Hexane/EtOAc gradient.
-
Alternative: Use Neutral Alumina instead of silica if the compound is acid-sensitive.
Protocol C: Trituration & Solvent Swapping
Best for: Sticky semi-solids or supercooled liquids.
| Solvent System (Solvent / Anti-solvent) | Procedure |
| IPA / Water | Dissolve in hot Isopropyl Alcohol. Add water dropwise until turbid.[1] Cool slowly to 4°C. |
| DCM / Hexane | Dissolve in minimal DCM. Layer Hexane on top (do not mix). Let diffuse overnight. |
| Ether / Pentane | Dissolve in Ether. Add Pentane until cloudy. Scratch glass to induce nucleation. |
Advanced Troubleshooting (FAQs)
Q1: My Knorr synthesis product is a dark red/brown oil. What happened?
Diagnosis: Oxidation of Phenylhydrazine. If you used phenylhydrazine, it oxidizes rapidly in air to form diazonium tars. Corrective Action:
-
Prevention: Always use freshly distilled phenylhydrazine or its hydrochloride salt buffered with Sodium Acetate [3].
-
Cleanup: The color is often highly lipophilic. Dissolve the oil in Toluene and filter through a short pad of silica. The pyrazole often elutes, leaving the red tar on the silica.
Q2: NMR shows two sets of peaks. Is my product impure?
Diagnosis: Likely Tautomerism , not impurity.
Unsubstituted pyrazoles (
-
Run the NMR in DMSO-d6 instead of CDCl3 . DMSO forms strong H-bonds, often locking the tautomer or sharpening the peaks by slowing the proton exchange [4].
-
If peaks coalesce at higher temperatures (run NMR at 50°C), it is tautomerism. If they remain distinct, it is a regioisomer mixture.
Q3: I cannot separate the 1,3- and 1,5-regioisomers.
Diagnosis: Similar polarity makes silica separation difficult. Strategy:
-
Iodination: React the mixture with
. The 4-position reactivity often differs between isomers, creating derivatives with vastly different polarities. -
Crystallization: The 1,5-isomer is often more symmetric and higher melting. Try crystallizing from Ethanol ; the 1,3-isomer usually stays in the mother liquor [5].
The Science: Why Pyrazoles Resist Solidification
Understanding the thermodynamics helps you choose the right tool.
Figure 2: The competition between lattice-forming dimerization and solvent trapping.
-
Lattice Energy: Pyrazoles crystallize by forming intermolecular H-bonded dimers (Figure 2). Impurities or "wet" solvents disrupt this dimer formation, trapping the molecule in the amorphous (oily) monomeric state [6].
-
Regioisomerism: In Knorr synthesis, the attack of hydrazine on the
-diketone can occur at either carbonyl. The resulting mixture acts as a melting point depressant (eutectic mixture), ensuring the product remains an oil even if pure components are solids [7].
References
-
V. Lellek et al. "One-Pot Synthesis of Pyrazoles from Aldehydes and Hydrazines."[2] Synlett, vol. 29, no.[2] 08, 2018, pp. 1071-1075. Link
-
Halcrow, M. A. "Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts." Dalton Transactions, 2010. Link
-
Reddit ChemPros Community. "Knorr Pyrazole Synthesis advice and troubleshooting." r/ChemPros, 2022. Link
-
Alkorta, I. et al. "Tautomerism in Pyrazoles: A Theoretical and Experimental Study." Journal of Organic Chemistry, 2021. Link
-
Fustero, S. et al. "Regioselective Synthesis of Fluorinated Pyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008. Link
-
Holzer, W. et al. "On the Tautomerism of N-Substituted Pyrazolones." Molecules, vol. 25, no. 3, 2020. Link
-
Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.[3] Link
Sources
Validation & Comparative
Definitive Structural Elucidation of Novel Pyrazole Derivatives: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives
Executive Summary
In the landscape of medicinal chemistry, pyrazole derivatives represent a privileged scaffold, appearing in blockbuster drugs like Celecoxib and Ruxolitinib. However, the synthesis of N-substituted pyrazoles frequently yields a mixture of regioisomers (N1- vs. N2-alkylation) that are notoriously difficult to distinguish using standard spectroscopic methods.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Mass Spectrometry, demonstrating why SC-XRD remains the non-negotiable "Gold Standard" for structural confirmation. We provide a validated workflow for crystallizing recalcitrant small molecules and depositing data to the Cambridge Crystallographic Data Centre (CCDC).
Part 1: The Scientific Challenge – Pyrazole Regioisomerism
The core difficulty in characterizing novel pyrazole derivatives lies in annular tautomerism and regioselectivity . When alkylating a pyrazole ring, the electrophile can attack either the N1 or N2 position.
-
The Ambiguity: The resulting isomers often possess nearly identical polarities (making chromatographic separation difficult) and very similar electronic environments.
-
The Consequence: Misassigning the structure at the lead optimization stage can result in months of wasted SAR (Structure-Activity Relationship) data, as biological activity is strictly dependent on the precise vector of substituents.
Visualization: The Isomerism Trap
The following diagram illustrates the synthetic divergence that creates the structural ambiguity.
Figure 1: The synthetic divergence in pyrazole alkylation leading to N1/N2 regioisomers, often indistinguishable by standard NMR.
Part 2: Comparative Analysis – Why SC-XRD Wins
While NMR is faster, it relies on inference (through-bond couplings or through-space NOE). SC-XRD relies on direct observation of electron density.
Table 1: Technical Comparison of Structural Elucidation Methods
| Feature | 1D NMR (1H/13C) | 2D NMR (NOESY/HMBC) | HRMS (Mass Spec) | SC-XRD (Crystallography) |
| Primary Output | Chemical Shift ( | Connectivity/Proximity | Elemental Composition | 3D Atomic Coordinates |
| Isomer Resolution | Low (Shifts often overlap) | Medium (Dependent on conformation) | None (Same Mass) | Absolute |
| Stereochemistry | Relative only | Relative (often ambiguous) | None | Absolute (via Anomalous Dispersion) |
| Sample State | Solution | Solution | Gas Phase (Ionized) | Solid State (Single Crystal) |
| Confidence Level | Inferential | High Probability | Supporting Evidence | Definitive Proof |
| Bottleneck | Solubility | T1 relaxation times | Ionization | Crystal Growth |
The "NOESY Trap"
Researchers often rely on NOESY (Nuclear Overhauser Effect Spectroscopy) to determine regiochemistry. However, for pyrazoles:
-
Distance Ambiguity: NOE signals depend on spatial proximity (<5 Å). In flexible molecules, N1 and N2 substituents may transiently occupy similar spaces, leading to false positives.
-
Molecular Weight Regime: Intermediate-sized molecules (MW 600–1200) often show zero NOE intensity due to the "crossover" in tumbling rates, rendering the data useless [1].
Part 3: Experimental Protocol – From Powder to Structure
The following protocol is designed for "difficult" organic small molecules. It prioritizes crystal quality over speed.
Phase 1: Crystal Growth (The Art)
Objective: Obtain a single crystal (
Method A: Vapor Diffusion (Hanging Drop) Recommended for scarce samples (<5 mg).
-
Dissolve: Dissolve 2 mg of the pyrazole derivative in 0.5 mL of a "good" solvent (e.g., THF, DCM, or Acetone).
-
Reservoir: Place 1 mL of a "bad" solvent (e.g., Pentane, Hexane, or Diethyl Ether) in the bottom of a small vial.
-
Equilibration: Place the sample solution in a smaller inner vial (or on a cover slip for true hanging drop) inside the reservoir vial. Cap tightly.
-
Mechanism: The volatile "bad" solvent diffuses into the "good" solvent, slowly increasing supersaturation. This controlled approach avoids the amorphous precipitation common in fast evaporation [2].
Method B: Slow Evaporation (NMR Tube Method) Recommended for robust samples.
-
Use the sample directly from the NMR experiment (ensure solvent is clean/filtered).
-
Pierce the cap with a single fine-gauge needle.
-
Place in a vibration-free, temperature-controlled environment (e.g., a dedicated crystallization fridge at 4°C) to reduce thermal motion.
Phase 2: Data Collection & Refinement (The Science)
1. Mounting & Cooling:
-
Mount the crystal on a Mitegen loop using minimal oil.
-
Critical: Flash cool to 100 K using a nitrogen stream. This freezes molecular motion, reducing "thermal ellipsoids" (atomic vibration) and significantly improving resolution (
Å) [3].
2. Diffraction Strategy:
-
Collect a full sphere of data (redundancy > 4).
-
High redundancy allows for better outlier rejection and more accurate intensity statistics (
).
3. Structure Solution:
-
Phasing: Use Direct Methods (SHELXT) or Charge Flipping. Small organic molecules rarely require heavy atom replacement.
-
Refinement: Use Least-Squares minimization (SHELXL) against
. -
Validation: The final structure must have an R-factor (
) and a Goodness of Fit (GooF) near 1.0.
Visualization: The Crystallography Workflow
Figure 2: Step-by-step workflow from sample preparation to final CIF generation.
Part 4: Data Integrity & Deposition
To ensure your data meets the "Trustworthiness" pillar of E-E-A-T, you must validate and deposit your structure.
-
CheckCIF: Run your .cif file through the IUCr CheckCIF server.[1] Address all "Level A" and "Level B" alerts.
-
Common Alert: "Solvent Void." If disordered solvent exists, use the SQUEEZE algorithm in PLATON, but document this explicitly in the experimental section.
-
-
CCDC Deposition: Deposit the structure with the Cambridge Crystallographic Data Centre (CCDC) before manuscript submission.[1] You will receive a CCDC number (e.g., CCDC 1234567) which serves as the permanent identifier for your structure [4].
Why this matters: A CCDC number proves to reviewers and the industry that your structure is not just a picture, but a validated dataset accessible for peer review.
References
-
University of Ottawa NMR Facility. (2008). NOESY: Small Molecules vs Large Molecules. [Link]
-
University of Washington. (n.d.). Crystallisation Techniques: Vapor Diffusion and Evaporation. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (2025). Deposit a Structure in the CSD. [Link]
Sources
Comparative Guide: Suzuki-Miyaura Coupling Protocols for Pyrazole Synthesis
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, incorporating pyrazoles via Suzuki-Miyaura cross-coupling presents a unique "dual-threat" challenge:
-
Catalyst Poisoning: The nitrogen-rich heterocycle acts as a Lewis base, coordinating to the Palladium center and arresting the catalytic cycle.
-
Protodeboronation: Pyrazole boronic acids are notoriously unstable, undergoing rapid hydrolysis and deboronation under basic aqueous conditions before transmetallation can occur.
This guide provides a head-to-head comparison of three distinct catalytic protocols ranging from traditional baseline methods to advanced precatalyst systems. We evaluate them based on Turnover Number (TON) , Substrate Tolerance (Chlorides vs. Bromides) , and Stability with unprotected (
The Mechanistic Bottleneck
To select the right protocol, one must understand the failure modes. Standard phosphine ligands (like PPh
Diagram 1: The Pyrazole Coupling Challenge
Caption: The dual failure modes in pyrazole coupling: Competitive N-coordination (poisoning) and rapid hydrolytic decomposition of the boronate.
Protocol Comparison: Head-to-Head
We compare three industry-standard systems. System A is the modern gold standard for difficult couplings. System B is the robust alternative for scale-up. System C is the legacy baseline, included to highlight limitations.
Summary Table: Performance Metrics
| Feature | System A: Buchwald Precatalyst | System B: Ferrocenyl (dppf) | System C: Legacy (PPh |
| Catalyst | XPhos Pd G3 / G4 | Pd(dppf)Cl | Pd(PPh |
| Primary Use Case | Sterically hindered, Chlorides, Unprotected | Unstable Boronates, Scale-up, Bromides | Simple, electron-deficient Aryl Iodides |
| Steric Bulk | Extremely High (Prevents Poisoning) | Moderate (Large Bite Angle) | Low (Prone to Poisoning) |
| Chloride Activation | Excellent | Moderate | Poor |
| Protocol Cost | High | Medium | Low |
| Typical Yield | >90% | 70-85% | <50% (for Pyrazoles) |
Detailed Methodologies
Protocol A: The "Heavy Lifter" (XPhos Pd G3)
Best For: Aryl Chlorides, Heteroaryl-Heteroaryl coupling, Unprotected (
Experimental Workflow:
-
Setup: Charge a reaction vial with the Halo-pyrazole (1.0 equiv), Boronic acid (1.2–1.5 equiv), and XPhos Pd G3 (1–3 mol%).
-
Base: Add K
PO (2.0–3.0 equiv). Note: Phosphate is preferred over carbonate for sensitive substrates. -
Solvent: Add THF:Water (4:1) or 1,4-Dioxane:Water (4:1) [2].
-
Concentration: 0.1 M to 0.25 M.
-
-
Reaction: Degas (sparge with Argon for 5 mins). Seal and heat to 60–80°C .
-
Time: Typically complete in 1–4 hours.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na
SO .
Protocol B: The "Stabilizer" (Pd(dppf)Cl )
Best For: Unstable Pyrazole Boronic Acids, Scale-up. Why it works: The bidentate dppf ligand has a large bite angle which stabilizes the Pd complex. It is particularly effective when the boronic acid is prone to protodeboronation because it is robust enough to withstand the rapid heating often required to "race" the coupling against the decomposition [3].
Experimental Workflow:
-
Setup: Charge vial with Halo-arene (1.0 equiv), Pyrazole-boronic ester (1.2 equiv), and Pd(dppf)Cl
(3–5 mol%). -
Base: Add Na
CO or K CO (2.0 equiv). -
Solvent: DME:Water (3:1) or Dioxane:Water (4:1).
-
Reaction: Heat to 80–100°C .
-
Optimization: If protodeboronation is observed, switch to Microwave irradiation (120°C for 20 mins) to favor the coupling rate over the hydrolysis rate.
-
Protocol C: Handling Unprotected ( -H) Pyrazoles
Coupling unprotected pyrazoles is challenging because the acidic N-H can be deprotonated, creating a pyrazolate anion that binds tightly to Pd.
The Solution: Use System A (XPhos Pd G3) but modify the base.
-
Modification: Use a weaker base if possible, or ensure the solvent system (e.g., n-Butanol/Water) promotes solubility without aggressive deprotonation.
-
Citation Grounding: Research indicates that Buchwald precatalysts (G3/G4) are uniquely capable of coupling unprotected azoles due to the rapid oxidative addition which outcompetes the formation of the inhibitory Pd-pyrazolate species [4].
Decision Logic: Selecting Your Protocol
Use this flow to determine the starting point for your specific substrate.
Diagram 2: Protocol Selection Tree
Caption: Decision matrix for selecting the optimal Suzuki coupling protocol based on halide type and substrate stability.
Troubleshooting & Optimization[1]
| Issue | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 . Increase catalyst loading to 5 mol%. |
| De-boronated Byproduct | Protodeboronation | Switch base to K |
| Homocoupling | Oxidative coupling | Degas solvents thoroughly. Avoid excess O |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand is too labile. Switch to Pd(dppf)Cl |
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Ligand Selection in Suzuki Reactions. BenchChem Application Guides.
-
Organic Chemistry Portal. (2024).[3] Suzuki Coupling: Mechanisms and Recent Literature. Organic Chemistry Portal.
-
Lutz, M. R., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis. Journal of the American Chemical Society.
Sources
Strategic Cross-Validation of Biological Activity: A Comparative Guide to Orthogonal Assay Formats
Introduction: The Crisis of Concordance
In drug discovery, a "hit" is only as real as its reproducibility. A recurring failure mode in preclinical development is the concordance gap —where a compound shows nanomolar potency in a biochemical screen but fails to engage the target in a cellular context, or conversely, where cellular activity is driven by off-target toxicity rather than specific modulation.
As a Senior Application Scientist, I often see researchers relying on a single assay format (e.g., a fluorescent intensity binding assay) to drive SAR (Structure-Activity Relationship). This is a high-risk strategy. True validation requires orthogonality —confirming activity using fundamentally different physical principles (e.g., fluorescence vs. luminescence, labeled vs. label-free, equilibrium vs. kinetic).
This guide provides a technical framework for cross-validating biological activity, moving beyond simple "confirmation" to deep mechanistic interrogation.
Part 1: The Hierarchy of Validation
Effective cross-validation follows a logical cascade. You cannot validate a phenotypic observation without confirming molecular engagement, and you cannot validate molecular engagement without ruling out assay artifacts.
Diagram 1: The Orthogonal Validation Cascade
This workflow illustrates the decision logic for validating a hit, moving from primary screening to orthogonal confirmation and mechanistic profiling.
Caption: A stepwise validation funnel filtering hits through artifact exclusion, biophysical confirmation, and cellular relevance.
Part 2: Biochemical vs. Cellular Context (The Potency Gap)
The most common discrepancy in validation is the Potency Shift . A compound has an IC50 of 10 nM in a biochemical assay but 1 µM in a cell-based assay.
The Causality of Divergence
-
ATP Competition: Biochemical kinase assays are often run at
for ATP (10-50 µM), whereas intracellular ATP is ~1-5 mM. ATP-competitive inhibitors will appear significantly less potent in cells. -
Membrane Permeability: The compound may not cross the membrane efficiently (
or Intracellular Bioavailability). -
Protein State: Biochemical assays often use truncated catalytic domains; cells contain full-length proteins in complex with chaperones or regulatory subunits.
Comparative Data: Biochemical (TR-FRET) vs. Cellular (NanoBRET)
Hypothetical data based on typical kinase inhibitor profiles.
| Parameter | Biochemical Assay (TR-FRET) | Cell-Based Target Engagement (NanoBRET) | Interpretation of Discrepancy |
| Principle | Antibody-mediated energy transfer on purified protein. | Energy transfer between drug-tracer and Luciferase-fused target in live cells. | Context: Purified vs. Physiological |
| [ATP] | 10 µM (Low) | ~2 mM (Physiological) | Shift: High ATP in cells shifts IC50 rightward for competitive inhibitors. |
| Incubation | Equilibrium (1 hour) | Equilibrium (1-2 hours) | Permeability: Short incubation may not allow equilibrium if permeability is low. |
| Compound A | IC50 = 5 nM | IC50 = 850 nM | Likely Issue: Poor permeability or high ATP competition. |
| Compound B | IC50 = 10 nM | IC50 = 12 nM | Validated: Highly permeable, likely non-ATP competitive or very high affinity. |
| Compound C | IC50 = >10 µM | IC50 = 50 nM | Pro-drug: Compound is metabolized to active form in cells (or assay artifact). |
Part 3: Mitigating Interference (The Readout Trap)
Every detection technology has a "blind spot." Relying on a single readout (e.g., Fluorescence Intensity) is a primary source of false positives (PAINS - Pan-Assay Interference Compounds).
Comparison of Detection Modalities
| Feature | Fluorescence Intensity (FLINT) | TR-FRET / HTRF | Luminescence (Glo) | Label-Free (SPR/GCI) |
| Primary Interference | Autofluorescence (Blue/Green region). | Quenching (Inner Filter Effect).[1] | Luciferase Inhibition (False positive). | Non-specific binding to sensor matrix. |
| Sensitivity | Moderate. | High. | Very High. | Moderate to High. |
| Wash Steps | Heterogeneous (Wash required). | Homogeneous (Mix & Read). | Homogeneous.[2] | Flow-based. |
| Validation Role | Primary Screen (Cheap). | Confirmation (Robust). | Orthogonal (Different physics). | Mechanistic (Kinetics).[3][4] |
Protocol: Counter-Screening for Luciferase Inhibitors
Many cell-based reporter assays use Firefly Luciferase. Small molecules can inhibit the luciferase enzyme itself, mimicking a biological "hit."
Objective: Distinguish between a compound inhibiting the biological pathway (e.g., NF-kB) and a compound inhibiting the Luciferase reporter enzyme.
-
Construct Generation:
-
Target Cell Line: NF-kB-Luciferase (Inducible).
-
Control Cell Line: CMV-Luciferase (Constitutively active).
-
-
Experimental Workflow:
-
Step 1: Plate both cell lines in 384-well white opaque plates (5,000 cells/well).
-
Step 2: Treat Target cells with stimulus (e.g., TNF
) + Compound. -
Step 3: Treat Control cells with Compound only (no stimulus needed as it is constitutive).
-
Step 4: Incubate for optimized time (e.g., 6 hours).
-
Step 5: Add detection reagent (Luciferin + Lysis buffer). Read Luminescence.
-
-
Data Analysis:
-
Calculate % Inhibition for both lines.
-
True Hit: Inhibits Target line but has no effect on Control line.
-
False Positive (Luciferase Inhibitor): Inhibits both lines equally.
-
Part 4: Kinetics vs. Equilibrium (The Dynamic View)
Biochemical IC50 values are equilibrium measurements. However, in vivo efficacy often correlates better with Residence Time (how long the drug stays bound) rather than Affinity (
Comparison: Endpoint (ELISA) vs. Kinetic (SPR)
-
ELISA/Plate Reader: Measures the snapshot at equilibrium. Cannot distinguish between a fast-on/fast-off molecule and a slow-on/slow-off molecule if their
is identical. -
Surface Plasmon Resonance (SPR): Measures real-time association (
) and dissociation ( ).[4]
Why it matters: A compound with a slow off-rate (long residence time) may maintain target occupancy even after the free drug has been cleared from the plasma, leading to superior in vivo efficacy despite a similar IC50 to a fast-off compound.
Diagram 2: Troubleshooting Discordant Data
Logic flow for resolving discrepancies between biochemical and cell-based data.
Caption: Decision tree for diagnosing why a biochemical hit fails in cellular assays.
References
-
Coussens, N. P., et al. (2018). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Schwaid, A. G., et al. (2018). Causes and Significance of Increased Compound Potency in Cellular or Physiological Contexts. Journal of Medicinal Chemistry. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[5] Cell Chemical Biology. [Link][5]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
